molecular formula C9H7BrN2S B1383320 6-Bromo-2-(methylsulfanyl)quinazoline CAS No. 1086385-16-1

6-Bromo-2-(methylsulfanyl)quinazoline

Cat. No.: B1383320
CAS No.: 1086385-16-1
M. Wt: 255.14 g/mol
InChI Key: ULIDQRDTNWMJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(methylsulfanyl)quinazoline is a useful research compound. Its molecular formula is C9H7BrN2S and its molecular weight is 255.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDQRDTNWMJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 6-Bromo-2-(methylsulfanyl)quinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position, as seen in this compound, offers a unique combination of features for further chemical exploration and drug design. The presence of the bromine atom can enhance binding affinities and introduce a potential site for further synthetic modifications, while the methylsulfanyl group can be a key pharmacophoric element or a precursor for other functional groups.

This technical guide provides a comprehensive overview of this compound, Chemical Abstracts Service (CAS) number 1086385-16-1 , covering its physicochemical properties, a detailed synthesis protocol, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1086385-16-1[6]
Molecular Formula C₉H₇BrN₂S[7]
Molecular Weight 255.13 g/mol [7]
Appearance Likely a solidInferred from related compounds
Purity Typically >95%[6]
Storage Room temperature[7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative method adapted from general procedures for the synthesis of 2-(alkylthio)quinazoline derivatives.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one

  • Reactants: 5-Bromoanthranilic acid and thiourea.

  • Procedure:

    • A mixture of 5-bromoanthranilic acid (1 equivalent) and thiourea (1.2 equivalents) is heated in an oil bath at 180-190°C for 30 minutes.

    • The reaction mixture is then cooled to room temperature.

    • The resulting solid is washed with a hot 10% sodium carbonate solution, followed by water, and then ethanol to remove unreacted starting materials and byproducts.

    • The crude product is recrystallized from glacial acetic acid to yield 6-bromo-2-thio-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

  • Reactants: 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one, methyl iodide, and a base (e.g., sodium hydroxide or potassium carbonate).

  • Procedure:

    • To a solution of 6-bromo-2-thio-3,4-dihydroquinazolin-4-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a solution of sodium hydroxide (1.1 equivalents) in water.

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Chlorination to 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

  • Reactants: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one and a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).

  • Procedure:

    • A mixture of 6-bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is refluxed for 2-4 hours.

    • The excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is poured cautiously into crushed ice with stirring.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to give 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline.

Step 4: Reduction to this compound

  • Reactants: 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline, a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation).

  • Procedure (using Zinc/Acetic Acid):

    • To a solution of 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline (1 equivalent) in glacial acetic acid, add zinc dust (2-3 equivalents) portion-wise.

    • The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

    • The reaction mixture is filtered to remove excess zinc.

    • The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.

    • Further purification can be achieved by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow A 5-Bromoanthranilic Acid + Thiourea B Step 1: Heating A->B Reactants C 6-Bromo-2-thio-3,4-dihydro- quinazolin-4-one B->C Product D Step 2: Methylation (CH3I, Base) C->D Starting Material E 6-Bromo-2-(methylsulfanyl)-3,4-dihydro- quinazolin-4-one D->E Product F Step 3: Chlorination (POCl3) E->F Starting Material G 6-Bromo-4-chloro-2-(methylsulfanyl)- quinazoline F->G Product H Step 4: Reduction (Zn/AcOH) G->H Starting Material I 6-Bromo-2-(methylsulfanyl)- quinazoline H->I Final Product EGFR_Pathway cluster_cell Cancer Cell EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Cascade Quinazoline 6-Bromo-2-(methylsulfanyl) quinazoline Derivative Quinazoline->EGFR Binds to ATP-binding site Inhibition X ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

References

An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 6-Bromo-2-(methylsulfanyl)quinazoline, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, synthetic methodologies, and its emerging role in the development of novel therapeutics.

Core Molecular Attributes of this compound

This compound is a heterocyclic aromatic compound built upon a quinazoline scaffold. This core is characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring.

Molecular Structure and Weight

The definitive structure of this compound is illustrated below. Key features include a bromine atom substituted at the 6-position of the quinazoline ring and a methylsulfanyl (-SCH3) group attached to the 2-position.

Molecular Formula: C₉H₇BrN₂S[1]

Molecular Weight: 255.13 g/mol [1]

CAS Number: 1086385-16-1

The presence of the bromine atom and the sulfur-containing methylsulfanyl group are pivotal to the molecule's chemical reactivity and biological activity, offering sites for further chemical modification and interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂S[1]
Molecular Weight 255.13 g/mol [1]
CAS Number 1086385-16-1
Appearance Expected to be a solid at room temperatureGeneral chemical knowledge
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solventsGeneral chemical knowledge

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the construction of the quinazoline ring system and subsequent functionalization. A plausible and commonly employed synthetic route is outlined below.

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a representative, generalized procedure based on the synthesis of analogous 6-bromo-quinazoline derivatives.[2][3] Researchers should optimize these conditions for specific laboratory settings.

Step 1: Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of a thiocyanate salt (e.g., potassium thiocyanate).

  • Acidify the mixture with a strong acid (e.g., hydrochloric acid) and heat under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with water and a cold solvent (e.g., ethanol) and dry under vacuum.

Step 2: Synthesis of 6-Bromo-4-chloro-2-mercaptoquinazoline

  • Treat 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

  • Heat the mixture under reflux for several hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

  • Dissolve the crude 6-Bromo-4-chloro-2-mercaptoquinazoline in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base (e.g., potassium carbonate) to the solution.

  • Introduce a methylating agent, such as methyl iodide, to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Structural Elucidation and Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring and the singlet for the methyl protons of the methylsulfanyl group. The aromatic region will display a characteristic splitting pattern influenced by the bromine substituent.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for all nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the bromine and the carbons of the pyrimidine ring showing characteristic resonances.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 255.13 g/mol . A characteristic isotopic pattern for bromine (approximately equal intensity for M⁺ and M+2 peaks) will be a key diagnostic feature.

Applications in Drug Discovery and Development

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position of the quinazoline ring in this compound creates a molecule with significant potential for drug development.

Kinase Inhibition

Quinazoline derivatives are well-known inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer. The 6-bromo substituent can enhance the binding affinity of the molecule to the ATP-binding pocket of kinases.[2]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 6-bromo-quinazoline derivatives against various cancer cell lines.[2] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation, making them promising candidates for the development of new anticancer agents.[2]

Caption: A simplified schematic of the potential mechanism of action for this compound as a kinase inhibitor.

Conclusion and Future Perspectives

This compound is a synthetically accessible and highly versatile molecule with significant potential in the field of drug discovery. Its unique structural features make it an attractive scaffold for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. Further investigation into the synthesis of a broader range of derivatives and comprehensive biological evaluation will be crucial in unlocking the full therapeutic potential of this promising class of compounds. The development of more efficient and scalable synthetic routes will also be instrumental in advancing these molecules from the laboratory to clinical applications.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-2-(methylsulfanyl)quinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, quinazoline derivatives represent a privileged scaffold, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] 6-Bromo-2-(methylsulfanyl)quinazoline is a heterocyclic compound that, while not extensively characterized in public literature, holds potential as a key intermediate in the synthesis of more complex, biologically active molecules.[4][5]

The successful application of any compound in a laboratory or industrial setting—be it for reaction, purification, formulation, or screening—is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these is solubility. The ability to dissolve a compound in a suitable solvent is paramount for achieving homogenous reaction conditions, enabling purification by recrystallization, and preparing stock solutions for biological assays.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. In the absence of extensive published solubility data for this specific molecule, this document provides a robust framework for predicting, experimentally determining, and understanding its solubility profile in common organic solvents. We will delve into the theoretical underpinnings of solubility based on the compound's molecular structure, provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, and discuss the key factors that influence this critical property.

Physicochemical Properties and Solubility Prediction

A molecule's solubility is governed by its structure and the resulting intermolecular forces it can form with a solvent. The adage "like dissolves like" remains a powerful guiding principle in predicting solubility.[6][7][8]

Molecular Structure Analysis:

  • Compound Name: this compound

  • Molecular Formula: C9H7BrN2S[9]

  • Molecular Weight: 255.13 g/mol [9]

  • Structure: The molecule consists of a bicyclic quinazoline core, which is a fusion of a benzene ring and a pyrimidine ring. A bromine atom is substituted at the 6-position, and a methylsulfanyl (-SCH3) group is at the 2-position.

Analysis of Functional Groups and Polarity:

  • Quinazoline Core: The quinazoline ring system, with its two nitrogen atoms, introduces polarity and potential for hydrogen bonding (as an acceptor). The aromatic nature of the rings allows for π-π stacking interactions.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecule's polarizability and molecular weight.

  • Methylsulfanyl Group (-SCH3): The sulfur atom and the methyl group contribute to the molecule's size and introduce some polar character, though less so than a hydroxyl or amino group.

Predicted Solubility Profile:

Based on this structure, this compound can be classified as a moderately polar compound.

  • High Solubility Predicted in:

    • Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar quinazoline core.

  • Moderate Solubility Predicted in:

    • Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform.

    • Ketones: Such as Acetone.

    • Esters: Such as Ethyl Acetate.

  • Low to Sparingly Soluble Predicted in:

    • Alcohols: Such as Methanol and Ethanol. While these are polar protic solvents, the lack of a strong hydrogen bond donor on the quinazoline derivative may limit solubility compared to polar aprotic solvents. Solubility is likely to be significantly higher at elevated temperatures, making these good candidates for recrystallization.[1]

  • Insoluble Predicted in:

    • Nonpolar Solvents: Such as Hexane, Toluene, and Diethyl Ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.

    • Water: The molecule lacks strong hydrogen-bonding donor groups and possesses a significant hydrophobic surface area, predicting very low aqueous solubility.

The following diagram illustrates the relationship between the compound's structural features and its predicted solubility.

G cluster_solute This compound cluster_solvents Solvent Classes cluster_polar_aprotic Polar Aprotic cluster_chlorinated Chlorinated / Ketones cluster_polar_protic Polar Protic cluster_nonpolar Nonpolar Solute Quinazoline Core (Polar, H-bond acceptor) -Br (Polarizable) -SCH3 (Moderate Polarity) DMSO DMSO Solute->DMSO High Solubility (Strong Dipole-Dipole) DCM DCM Solute->DCM Moderate Solubility Ethanol Ethanol Solute->Ethanol Low to Moderate Solubility (Temperature Dependent) Hexane Hexane Solute->Hexane Insoluble (Polarity Mismatch) DMF DMF Acetone Acetone Methanol Methanol Toluene Toluene

Predicted solubility based on structural analysis.

Experimental Determination of Solubility

While predictions are a valuable starting point, empirical determination is essential for accurate data. The following protocols are standard methods for assessing solubility.[6][10][11]

Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a general overview of solubility in various solvents.

Objective: To quickly classify the compound as "soluble," "partially soluble," or "insoluble" in a range of selected solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DCM, Methanol, Toluene, Ethyl Acetate, Acetone)

  • Small test tubes or vials (e.g., 1 dram vials)

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

  • Mixing: Vigorously stir or vortex the mixture for 60 seconds.[6]

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[6]

  • Documentation: Record the observations for each solvent in a table.

Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)

This gravimetric method provides a precise measurement of solubility at a specific temperature.[10]

Objective: To determine the exact concentration (e.g., in mg/mL or g/L) of a saturated solution of the compound at a constant temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or flasks with secure caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Pre-weighed collection vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (ensure solid material will remain after saturation).

    • Add a known volume of the chosen solvent (e.g., 2.0 mL).

    • Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe fitted with a solvent-compatible filter.

    • Dispense the filtered, saturated solution into a pre-weighed collection vial. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. Alternatively, use a vacuum desiccator.[10]

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry residue on an analytical balance.

  • Calculation of Solubility:

    • Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved compound.[10]

    • Calculate the solubility using the formula:

      • Solubility (mg/mL) = Mass of residue (mg) / Volume of solution collected (mL)

The following diagram outlines the workflow for the quantitative determination of solubility.

G A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate at Constant Temperature (e.g., 24h @ 25°C) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw Supernatant via Syringe Filter C->D E 5. Transfer Known Volume to a Pre-Weighed Vial D->E F 6. Evaporate Solvent (Drying Oven / Vacuum) E->F G 7. Cool and Weigh Vial with Dry Residue F->G H 8. Calculate Solubility (Mass / Volume) G->H

Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

Systematic recording of experimental data is crucial for comparability and analysis.

Table 1: Qualitative Solubility of this compound
Solvent ClassSolventObservation at 25 °C (Soluble / Partially Soluble / Insoluble)
Polar AproticDMSO
DMF
THF
ChlorinatedDichloromethane
KetoneAcetone
EsterEthyl Acetate
Polar ProticMethanol
Ethanol
NonpolarToluene
Hexane
Table 2: Quantitative Solubility of this compound at 25 °C
SolventSolubility (mg/mL)Solubility (g/L)Molar Solubility (mol/L)
e.g., Dichloromethane
e.g., Methanol
e.g., DMSO

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and controlling them is key to obtaining reproducible and accurate data.

  • Temperature: The solubility of solids in liquids is typically temperature-dependent. For most solids, solubility increases with temperature.[7][12] Therefore, all quantitative measurements must be performed at a constant, specified temperature.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for accurate results.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used.

  • Equilibration Time: Reaching true thermodynamic equilibrium in the isothermal saturation method can take time. Insufficient equilibration will lead to an underestimation of the solubility.

  • pH (for aqueous solutions): While not the focus of this guide, it is critical to note that for compounds with acidic or basic functional groups, the pH of an aqueous solution would dramatically affect solubility.

Conclusion

Understanding the solubility of this compound is a foundational requirement for its effective use in research and development. While specific data for this compound is scarce in public literature, a systematic approach based on its molecular structure allows for a strong predictive framework. The "like dissolves like" principle suggests probable solubility in polar aprotic and chlorinated solvents, with limited solubility in nonpolar and protic media.[6][7]

Ultimately, these predictions must be confirmed through rigorous experimental validation. The qualitative and quantitative protocols detailed in this guide provide a reliable pathway for researchers to generate the precise solubility data required for their work. By carefully controlling experimental variables such as temperature and purity, scientists can build a robust solubility profile for this compound, enabling its seamless integration into synthetic workflows, purification schemes, and formulation development.

References

Spectroscopic Profile of 6-Bromo-2-(methylsulfanyl)quinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 6-Bromo-2-(methylsulfanyl)quinazoline, a key heterocyclic compound with potential applications in medicinal chemistry. The following sections detail its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Introduction to this compound

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position can significantly influence the molecule's biological activity and pharmacokinetic profile. Accurate spectroscopic characterization is the cornerstone of synthesizing and developing novel quinazoline-based therapeutic agents, ensuring the compound's identity, purity, and structural integrity. This guide offers a detailed examination of the spectroscopic signature of this compound.

Molecular Structure and Properties

  • Molecular Formula: C₉H₇BrN₂S[2]

  • Molecular Weight: 255.13 g/mol [2]

  • CAS Number: 1086385-16-1[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The following data is predicted based on the analysis of closely related 6-bromoquinazoline derivatives[1].

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the methylsulfanyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.6Singlet3H-S-CH
~7.7 - 7.9Doublet of Doublets1HH-7
~8.0 - 8.2Doublet1HH-5
~8.4 - 8.6Doublet1HH-8
~9.2Singlet1HH-4

Note: Predicted chemical shifts are based on data from similar 6-bromoquinazoline structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below. A related compound, 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one, is a tautomer and is expected to have a similar ¹³C NMR profile[3].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~14.0-S-C H₃
~120.0C -6
~122.0C -4a
~128.0C -8
~130.0C -5
~138.0C -7
~150.0C -8a
~152.0C -4
~162.0C -2

Note: These are estimated values based on analogous compounds. The carbonyl carbon in the tautomeric form, 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one, would appear significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C=N, C=C, and C-S bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3150MediumAromatic C-H stretching
1610 - 1630StrongC=N stretching (quinazoline ring)
1450 - 1580StrongC=C stretching (aromatic ring)
1000 - 1100MediumC-Br stretching
650 - 750MediumC-S stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
254/256Molecular ion peak [M]⁺ and [M+2]⁺
239/241Loss of a methyl group (-CH₃)
207/209Loss of the methylsulfanyl group (-SCH₃)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard proton pulse sequence.

    • Set the spectral width to 0-12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • A greater number of scans will be required compared to ¹H NMR.

Caption: General workflow for NMR data acquisition and analysis.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and record the spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

References

The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Quinazoline Compounds

Introduction: The Enduring Significance of the Quinazoline Moiety

The quinazoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and successful application in treating a wide array of human diseases.[2][3] This versatility has earned it the designation of a "privileged structure," a framework that is capable of binding to multiple, diverse biological targets with high affinity.[4][5] From targeted cancer therapies to novel antimicrobial and anti-inflammatory agents, the quinazoline core has proven to be a fertile ground for the development of potent and selective therapeutics.[1][2][6]

This technical guide provides a comprehensive exploration of the major biological activities of quinazoline compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. The narrative is designed to not only list facts but to explain the causality behind experimental choices, ensuring a self-validating system of scientific integrity.

I. Anticancer Activity: Targeting the Engines of Malignancy

The most profound impact of quinazoline derivatives has been in the field of oncology.[1] Several quinazoline-based drugs have been approved for the treatment of various cancers, most notably non-small-cell lung cancer (NSCLC).[1][7] These agents primarily function as targeted therapies, offering greater precision and a more favorable side-effect profile compared to conventional cytotoxic chemotherapy.[1]

A. Mechanism of Action: Inhibition of Protein Tyrosine Kinases

A predominant mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases (PTKs).[1] PTKs are crucial enzymes in signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[7] Their dysregulation is a common feature of many cancers.[8]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in the development and progression of several cancers.[7][9] The quinazoline scaffold has proven to be an excellent framework for developing potent EGFR inhibitors.[9] Marketed drugs like gefitinib, erlotinib, and afatinib are all based on the 4-anilinoquinazoline structure.[9][10] These molecules act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.[7][11]

EGFR_Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12][13] The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis.[12][14] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, functioning as anti-angiogenic agents.[12][15] Vandetanib is a clinically approved multi-targeted kinase inhibitor with a quinazoline core that targets VEGFR-2, EGFR, and RET tyrosine kinases.[12] By inhibiting VEGFR-2, these compounds block the signaling cascade that leads to endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[14]

B. Other Anticancer Mechanisms

Beyond kinase inhibition, quinazoline derivatives exhibit a range of other antitumor activities:

  • Tubulin Polymerization Inhibition: Some quinazoline compounds can interfere with the dynamics of microtubule assembly, which is essential for mitosis. By inhibiting tubulin polymerization, these agents cause cell cycle arrest in the G2/M phase, leading to apoptosis.[16][17]

  • PI3K Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade often hyperactivated in cancer.[11] Certain quinazoline derivatives have been designed to specifically target PI3K, thereby inhibiting downstream signaling through Akt and mTOR and inducing apoptosis.[11]

  • Induction of Apoptosis: Many quinazoline derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[16][17]

C. Quantitative Data Summary: Anticancer Activity
Compound ClassTarget(s)Example Compound(s)In Vitro Potency (IC50)Reference(s)
4-AnilinoquinazolinesEGFRGefitinib, Erlotinib2-100 nM[9][10]
Quinazoline-basedVEGFR-2Vandetanib40 nM[12]
4-MorpholinoquinazolinesPI3KCompound 8 (Peng et al.)Not specified[11]
Quinazolin-4(3H)-onesTubulinHMJ-38Not specified[18]
D. Experimental Protocols: Evaluating Anticancer Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase domain.

  • Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase in the presence of ATP. A decrease in substrate phosphorylation indicates inhibition. Detection can be achieved through various methods, including luminescence (e.g., ADP-Glo™), fluorescence, or ELISA.[7][19]

  • Step-by-Step Protocol (Luminescence-based):

    • Reagent Preparation: Prepare serial dilutions of the test quinazoline compound in a suitable solvent (e.g., DMSO). Prepare the kinase buffer, recombinant EGFR or VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP solution.[19]

    • Kinase Reaction: In a 96-well plate, add the kinase buffer, enzyme, and test compound at various concentrations.[19]

    • Initiation: Start the reaction by adding a mixture of the substrate and ATP.[7]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[19]

    • Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's protocol. This reagent depletes the remaining ATP and converts the generated ADP back to ATP, which then drives a luciferase reaction.[11][20]

    • Measurement: Measure the luminescent signal using a microplate reader. The signal is inversely proportional to the kinase activity.[20]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[20]

Kinase_Assay_Workflow

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.[21][22]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[21]

    • Compound Treatment: Treat the cells with various concentrations of the quinazoline compound and a vehicle control (e.g., DMSO).[21]

    • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[20]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[21]

    • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[2] Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[4][24]

A. Mechanism of Action

The exact mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation, but several modes of action have been proposed:

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, a target unique to bacteria.[4]

  • DNA Gyrase Inhibition: Interference with bacterial DNA replication through the inhibition of enzymes like DNA gyrase is another potential mechanism.

  • Disruption of Cell Membrane Integrity: Some compounds may act on the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Key Enzymes: Targeting essential microbial enzymes involved in metabolic pathways is a plausible mechanism of action.

Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of a halogen atom at positions 6 or 8, can significantly influence antimicrobial activity.[4]

B. Quantitative Data Summary: Antimicrobial Activity
Compound ClassTarget Organism(s)Example Compound(s)In Vitro Potency (MIC)Reference(s)
Furo[2,3-f]quinazolin-5-olsFungi-Promising leads[4]
6,7-bis(arylthio)-quinazoline-5,8-dionesFungi-Good antifungal activity[4]
N-hexyl substituted isatin-quinazolinesBacteria and Fungi-Active against Gram-positive and Gram-negative bacteria and fungi[4]
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the quinazoline compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible growth is determined.[5][25]

  • Step-by-Step Protocol:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[23]

    • Compound Dilutions: Prepare serial two-fold dilutions of the quinazoline compound in the broth medium directly in a 96-well microtiter plate.

    • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth medium only).[5]

    • Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[23]

    • MIC Determination: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

MIC_Workflow

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases.[6] Quinazoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[6]

A. Mechanism of Action

The anti-inflammatory effects of quinazolines are often attributed to their ability to modulate key inflammatory pathways:

  • Inhibition of Pro-inflammatory Mediators: Some compounds can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response. Some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.

  • MAPK Pathway Modulation: Mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, are also involved in inflammatory signaling. Certain quinazoline compounds may exert their effects by modulating these pathways.

B. Quantitative Data Summary: Anti-inflammatory Activity
Compound ClassIn Vitro/In Vivo ModelExample Compound(s)Potency/EfficacyReference(s)
2,3,6-trisubstituted quinazolinonesCarrageenan-induced paw edema-10.28–53.33% inhibition
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-oneCarrageenan-induced paw edemaCompound 2132.5% inhibition[6]
Pyrazolo[1,5-a]quinazolinesLPS-induced NF-κB activationCompounds 13i and 16IC50 < 50 µM
C. Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12][16]

  • Step-by-Step Protocol:

    • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a sufficient period before the experiment.

    • Compound Administration: Administer the test quinazoline compound (e.g., intraperitoneally or orally) to the rats. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.[8]

    • Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[8][16]

    • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

    • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

IV. Anticonvulsant Activity: Quelling Neurological Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures.[26] Many currently available antiepileptic drugs have significant side effects, highlighting the need for safer and more effective treatments.[26] Quinazoline derivatives have a long history of investigation for their sedative-hypnotic and anticonvulsant activities.[26][27]

A. Mechanism of Action

The anticonvulsant properties of quinazolines are often linked to their interaction with the central nervous system, particularly:

  • GABA-A Receptor Modulation: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. Some quinazoline derivatives are believed to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal excitability.[28] Structure-activity relationship studies suggest that the quinazolin-4(3H)-one moiety is a key pharmacophore for this activity.[28]

  • Carbonic Anhydrase Inhibition: Inhibition of brain carbonic anhydrase can lead to an increase in CO₂ concentration, which has been shown to have an anticonvulsant effect.[29]

B. Quantitative Data Summary: Anticonvulsant Activity
Compound ClassIn Vivo ModelExample Compound(s)Potency (ED50)Reference(s)
2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamidesMES, scPTZ, 6-Hz (mice)Compound 4d23.5 mg/kg (MES), 32.6 mg/kg (scPTZ), 45.2 mg/kg (6-Hz)[14]
Quinazoline-4(3H)-onesscPTZ (mice)Compounds 8, 13, 19100% protection at 100 mg/kg[15]
C. Experimental Protocol: Anticonvulsant Screening (Zebrafish PTZ Model)

The zebrafish larva has emerged as a powerful in vivo model for high-throughput screening of anticonvulsant compounds due to its genetic tractability, small size, and rapid development.[10]

  • Principle: Pentylenetetrazole (PTZ) is a GABAA antagonist that induces seizure-like behavior and epileptiform electrographic activity in zebrafish larvae. The ability of a test compound to suppress these PTZ-induced behaviors is indicative of its anticonvulsant potential.[9][10]

  • Step-by-Step Protocol:

    • Zebrafish Larvae: Use zebrafish larvae at 5-7 days post-fertilization.

    • Compound Treatment: Place individual larvae in the wells of a multi-well plate containing embryo medium and different concentrations of the test quinazoline compound. Include a vehicle control.

    • PTZ Induction: After a pre-incubation period with the test compound, add PTZ to the wells to a final concentration known to induce seizures (e.g., 5-15 mM).[30][31]

    • Behavioral Analysis: Monitor and quantify the locomotor activity of the larvae using an automated tracking system. Seizure-like behavior is characterized by high-velocity movements and convulsions.[9][10]

    • Data Analysis: Compare the locomotor activity of the compound-treated larvae to the PTZ-only control group to determine if the compound reduces seizure-like behavior.

V. Conclusion and Future Perspectives

The quinazoline scaffold continues to be a remarkably fruitful source of biologically active compounds. Its journey from a simple heterocyclic system to the core of numerous life-saving drugs is a testament to the power of medicinal chemistry. The diverse mechanisms of action, from kinase inhibition in cancer to modulation of ion channels in the central nervous system, underscore the chemical versatility of this privileged structure.

The future of quinazoline research lies in the continued exploration of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational drug design, high-throughput screening, and a deeper understanding of disease biology will undoubtedly lead to the discovery of the next generation of quinazoline-based therapeutics. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to rigorously evaluate these promising compounds and contribute to the advancement of medicine.

VI. References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. --INVALID-LINK--

  • A pentylenetetrazole-induced kindling zebrafish larval model for evoked recurrent seizures. Journal of Neuroscience Methods. --INVALID-LINK--

  • Application Notes and Protocols for Tubulin Polymerization Assay Using Tubulin Polymerization-IN-41 - Benchchem. --INVALID-LINK--

  • Recent Developments in the Antimicrobial Activity of Quinazoline - Research in Pharmacy and Health Sciences. --INVALID-LINK--

  • Application Notes and Protocols: Tubulin Polymerization Assay Using a Test Compound (e.g., Clanfenur) - Benchchem. --INVALID-LINK--

  • Tubulin Polymerization Assay - Bio-protocol. --INVALID-LINK--

  • 4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol. --INVALID-LINK--

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. --INVALID-LINK--

  • Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - PMC - PubMed Central. --INVALID-LINK--

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. --INVALID-LINK--

  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol - Benchchem. --INVALID-LINK--

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. --INVALID-LINK--

  • PI3K(p110α/p85α) Kinase Assay. --INVALID-LINK--

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC - PubMed Central. --INVALID-LINK--

  • Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - ResearchGate. --INVALID-LINK--

  • Broth Microdilution | MI - Microbiology. --INVALID-LINK--

  • Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - NIH. --INVALID-LINK--

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. --INVALID-LINK--

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. --INVALID-LINK--

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. --INVALID-LINK--

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. --INVALID-LINK--

  • Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide - Benchchem. --INVALID-LINK--

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. --INVALID-LINK--

  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide - Benchchem. --INVALID-LINK--

  • Carrageenan induced Paw Edema Model - Creative Biolabs. --INVALID-LINK--

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. --INVALID-LINK--

  • Application Notes and Protocols for Egfr-IN-74 In Vitro Assays - Benchchem. --INVALID-LINK--

  • Protocol for Cell Viability Assays - BroadPharm. --INVALID-LINK--

  • Behavioral profile of PTZ-induced seizures in adult zebrafish. The main... - ResearchGate. --INVALID-LINK--

  • Structure activity relationship of quinazoline derivatives as an anticonvulsant agent. - ResearchGate. --INVALID-LINK--

  • Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors | Request PDF - ResearchGate. --INVALID-LINK--

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC - NIH. --INVALID-LINK--

  • MTT assay protocol | Abcam. --INVALID-LINK--

  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific. --INVALID-LINK--

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. --INVALID-LINK--

  • (PDF) New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. --INVALID-LINK--

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. --INVALID-LINK--

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization International Journal. --INVALID-LINK--

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. --INVALID-LINK--

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. --INVALID-LINK--

  • Structural Exploration of Quinazolin-4(3H)-ones as Anticonvulsants: Rational Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies - PubMed. --INVALID-LINK--

  • A direct fluorometric activity assay for lipid kinases and phosphatases - PMC - NIH. --INVALID-LINK--

  • PI3K(p110β/p85α) Kinase Assay - Promega Corporation. --INVALID-LINK--

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. --INVALID-LINK--

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. --INVALID-LINK--

  • Broth Dilution Method for MIC Determination - Microbe Online. --INVALID-LINK--

  • Measuring PI3K Lipid Kinase Activity - Springer Nature Experiments. --INVALID-LINK--

  • EGFR Kinase Assay - Promega Corporation. --INVALID-LINK--

References

Navigating the Synthesis and Handling of 6-Bromo-quinazoline: A Technical Guide to Safety and Hazard Management

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 6-position, yielding 6-bromo-quinazoline, creates a versatile building block for the synthesis of novel compounds with potential applications in oncology, inflammation, and infectious diseases.[1][2] However, the chemical reactivity and inherent biological activity of this compound necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the hazards and safety information for 6-bromo-quinazoline, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₈H₅BrN₂PubChem[3]
Molecular Weight 209.04 g/mol PubChem[3]
CAS Number 89892-21-7PubChem[3]
Appearance Not explicitly available for 6-bromo-quinazoline. Related compounds like 6-bromoquinoline are light brown liquids.[4]N/A
Melting Point Not explicitly available for 6-bromo-quinazoline. The related compound 6-bromoquinoline has a melting point of 24 °C.[4]N/A
Boiling Point No information available.N/A
Solubility No information available.N/A

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, 6-bromo-quinazoline has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] It is crucial to recognize and respond to these warnings.

GHS Pictograms:

Signal Word: Warning

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (selected): [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.

Hazard_Mitigation_Flow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response H_ID Hazard Identification GHS Statements: H302 (Oral Toxicity) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation) PPE Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat - Respiratory Protection (if needed) H_ID->PPE Eng_Controls Engineering Controls - Chemical Fume Hood - Adequate Ventilation H_ID->Eng_Controls Admin_Controls Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training - Restricted Access H_ID->Admin_Controls First_Aid First Aid - Inhalation: Move to fresh air - Skin: Wash with soap and water - Eyes: Rinse with water for 15 min - Ingestion: Seek medical attention PPE->First_Aid Spill Spill Cleanup - Evacuate and Ventilate - Contain with inert absorbent - Collect in a sealed container - Decontaminate area PPE->Spill Eng_Controls->First_Aid Eng_Controls->Spill Admin_Controls->First_Aid Admin_Controls->Spill

Caption: Workflow from Hazard Identification to Emergency Response for 6-bromo-quinazoline.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure risk and maintain the chemical's integrity.

Engineering Controls
  • Ventilation: All work with 6-bromo-quinazoline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing contact with 6-bromo-quinazoline.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[5] A lab coat or other protective clothing is necessary to prevent skin contact.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator should be used.[8]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Some related compounds recommend storage at 2-8°C.[9]

  • Incompatibilities: Keep away from oxidizing agents and incompatible materials such as acids, acid chlorides, and acid anhydrides.[4][10]

Emergency Procedures

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures

The following first-aid procedures are recommended in case of exposure.[4][5]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5]
Spill Response Protocol

A systematic approach to spill cleanup is necessary to prevent further contamination and exposure.[5][10]

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill. Avoid creating dust.

  • Clean Up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

The following diagram outlines the decision-making process for handling a chemical spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Hazard Level Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area & Call Emergency Response IsMajor->Evacuate Yes IsMinor Minor Spill? IsMajor->IsMinor No End Spill Secured Evacuate->End PPE Don Appropriate PPE IsMinor->PPE Yes IsMinor->End No Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for responding to a chemical spill.

Toxicological and Reactivity Profile

  • Reactivity: The compound is generally stable under normal conditions.[4] However, it is incompatible with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[4]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

Conclusion

6-Bromo-quinazoline is a valuable precursor in medicinal chemistry, but its potential hazards demand a culture of safety and preparedness in the laboratory. By understanding its GHS classification, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. The causality behind these safety protocols is a direct response to the identified hazards of toxicity and irritation. A self-validating system of safety, where protocols are consistently reviewed and adhered to, is the cornerstone of responsible chemical research.

References

A Comprehensive Literature Review of Quinazoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the field of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs.[2][3] This is largely attributed to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, facilitating potent and selective interactions with a wide variety of biological targets.[1] This in-depth technical guide provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives. A particular focus is placed on their pivotal roles as kinase inhibitors in oncology and their applications in treating other significant diseases. This guide incorporates detailed experimental protocols, quantitative activity data, and pathway visualizations to serve as a practical and authoritative resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Enduring Significance of the Quinazoline Core

First synthesized in 1895, the quinazoline nucleus has evolved into a cornerstone of modern drug design.[1] This versatile scaffold, composed of fused benzene and pyrimidine rings, is found in over 200 naturally occurring alkaloids and a vast number of synthetic compounds.[1][4][5] The inherent rigidity and synthetic tractability of the quinazoline core, particularly at positions 2, 4, 6, and 7, have made it a favored template for medicinal chemists.[6] Its derivatives have been shown to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive properties.[4][7][8][9] This broad pharmacological profile has cemented the quinazoline scaffold's status as a critical pharmacophore in the development of novel therapeutics.[2]

Synthetic Strategies for Quinazoline Derivatives

The construction of the quinazoline scaffold and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Methods

One of the most common and historical methods for synthesizing the 4-quinazolinone core is the Niementowski Synthesis . This reaction typically involves the condensation of anthranilic acid with an amide.[3][4]

Experimental Protocol: General Niementowski Synthesis of 4-Quinazolinones
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of anthranilic acid and the desired amide.

  • Heating: Heat the reaction mixture at a temperature of 130-140°C for a specified duration, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The solid product is then typically triturated with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the pure 4-quinazolinone derivative.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methodologies. These include multicomponent reactions and the use of greener solvents. For instance, a diversity-oriented synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed using gluconic acid aqueous solution as a bio-based green solvent.[9] This approach involves a multicomponent reaction of isatoic anhydride, a substituted aniline, and an aromatic aldehyde.[9]

Key Intermediate for Kinase Inhibitors: 4-Chloroquinazoline

A crucial step in the synthesis of many quinazoline-based kinase inhibitors is the conversion of the 4-quinazolinone to a 4-chloroquinazoline intermediate.[1] This is typically achieved by treating the 4-quinazolinone with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The resulting 4-chloroquinazoline is a versatile intermediate that readily undergoes nucleophilic substitution at the C4 position, allowing for the introduction of various amine-containing side chains, which are often critical for kinase inhibitory activity.

Therapeutic Applications and Mechanisms of Action

The broad biological activity of quinazoline derivatives has led to their investigation and application in a multitude of therapeutic areas.

Anticancer Activity: A Cornerstone of Quinazoline Research

The most prominent and well-established therapeutic application of quinazoline derivatives is in cancer chemotherapy.[10][11] A significant number of these compounds function as inhibitors of protein kinases, which are enzymes that play a critical role in the signaling pathways that regulate cell growth, proliferation, and survival.[10]

3.1.1. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Many clinically successful quinazoline-based anticancer drugs target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small-cell lung cancer (NSCLC).[12][13] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[10]

Approved Quinazoline-Based EGFR Inhibitors:

DrugBrand NameYear of FDA ApprovalIndication(s)
GefitinibIressa®2003Locally advanced or metastatic NSCLC[14][15]
ErlotinibTarceva®2004NSCLC, Pancreatic Cancer[14][15]
LapatinibTykerb®2012Breast Cancer (HER2/neu and EGFR inhibitor)[14][15]
AfatinibGilotrif®2013NSCLC (irreversible inhibitor of EGFR and HER2)[14][15]
VandetanibCaprelsa®2011Medullary Thyroid Cancer (inhibits VEGFR, EGFR, and RET)[14][15]

Mechanism of Action: EGFR Inhibition

The following diagram illustrates the general mechanism of action for quinazoline-based EGFR inhibitors.

EGFR_Inhibition cluster_kinase EGFR Kinase Domain EGFR EGFR Signaling Downstream Signaling EGFR->Signaling Phosphorylation (Activation) ATP ATP ATP->EGFR Binds to active site Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Competitively Binds Proliferation Tumor Cell Proliferation Signaling->Proliferation

Caption: Competitive inhibition of the EGFR kinase domain by a quinazoline derivative.

3.1.2. Other Kinase Targets

Beyond EGFR, quinazoline derivatives have been developed to target other kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is involved in angiogenesis.[16] Some derivatives have also shown activity as dual inhibitors of both EGFR and VEGFR-2.[10]

3.1.3. Other Anticancer Mechanisms

Quinazoline derivatives can exert their anticancer effects through various other mechanisms, including:

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to disrupt microtubule formation, leading to mitotic arrest and cell death.[17]

  • Inhibition of Dihydrofolate Reductase (DHFR): Certain quinazoline antifolates, such as raltitrexed and trimetrexate, inhibit DHFR, an enzyme essential for DNA synthesis.[18]

  • Inhibition of NF-κB Pathway: Novel 4-aminoquinazoline derivatives have been designed to inhibit the NF-κB signaling pathway, which is involved in cancer cell proliferation and survival.[13]

Antimicrobial Activity

Quinazoline and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][4][19]

3.2.1. Antibacterial Activity

Structure-activity relationship studies have revealed that modifications to the quinazolinone scaffold can lead to potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[20] Some derivatives have also shown efficacy against Streptococcus pneumoniae.[19] The mechanism of antibacterial action can involve the inhibition of essential enzymes or disruption of the bacterial cell wall.[2][19]

3.2.2. Antifungal Activity

Several series of quinazoline derivatives have been synthesized and evaluated for their antifungal properties.[4] For instance, certain synthesized compounds have shown strong antifungal activity against Fusarium moniliforme and other fungal strains, with some exhibiting potency comparable to or greater than standard antifungal drugs like griseofulvin and fluconazole.[4]

Antiviral Activity

The quinazoline scaffold has also been explored for the development of antiviral agents.[4][21] Synthesized quinazoline urea analogues have shown inhibitory activity against various viruses, including influenza A and B, Coxsackie virus B4, and Respiratory syncytial virus.[21] Additionally, myricetin derivatives containing a quinazolinone moiety have demonstrated antiviral activity against tobacco mosaic virus (TMV).[22]

Neurodegenerative Diseases

Emerging research has highlighted the potential of quinazoline derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[23][24] These compounds can act as multi-target agents, inhibiting cholinesterases, β-amyloid aggregation, and tau protein phosphorylation.[23][25][26] A series of rationally designed quinazoline derivatives have shown balanced and significant inhibition against both human cholinesterase (hChE) and human β-secretase (hBACE-1).[25]

Structure-Activity Relationship (SAR) Studies

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

SAR for Anticancer Activity (EGFR Inhibition)

For quinazoline-based EGFR inhibitors, several key structural features have been identified:

  • The 4-Anilino Moiety: The 4-anilino group is a critical pharmacophore that occupies the ATP-binding pocket of the EGFR kinase domain. Substitutions on this aniline ring can significantly influence potency and selectivity.[27]

  • Substitutions at the 6- and 7-Positions: The introduction of small, electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline ring generally enhances inhibitory activity.[10][27]

  • Flexibility and Linkers: The use of flexible linkers, such as a thiophene-2-ylmethanamine at the C-4 position, can increase conformational flexibility and improve antiproliferative activity.[27]

SAR for Antibacterial Activity

In the case of 4(3H)-quinazolinone antibacterials, systematic variations of the scaffold have revealed important SAR insights. For example, specific substitutions on the different rings of the quinazolinone structure can significantly impact activity against S. aureus.[20]

Future Perspectives and Conclusion

The quinazoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry.[1] Its rigid framework and synthetic accessibility have enabled the development of highly successful targeted therapies that have transformed the treatment landscape for diseases like cancer.[1] The ongoing exploration of novel quinazoline derivatives continues to yield compounds with new mechanisms of action, targeting a diverse range of biological targets.

Future research in this area will likely focus on:

  • The development of next-generation kinase inhibitors that can overcome drug resistance.[10]

  • The design of multi-target quinazoline derivatives for the treatment of complex diseases like Alzheimer's.[23][25]

  • The exploration of novel therapeutic applications for this versatile scaffold, including in the areas of infectious and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline from 5-bromoanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The title compound, 6-Bromo-2-(methylsulfanyl)quinazoline, serves as a valuable intermediate for the synthesis of more complex bioactive molecules, particularly kinase inhibitors used in oncology research.[5] This document provides a comprehensive, two-step synthetic protocol starting from the commercially available 5-bromoanthranilic acid. The described methodology is robust, scalable, and founded on established chemical principles, involving a cyclocondensation to form a thioquinazoline intermediate, followed by a selective S-methylation. This guide is designed for researchers in synthetic organic chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and critical safety information.

Part 1: Mechanistic Rationale and Synthetic Strategy

The conversion of 5-bromoanthranilic acid to this compound is efficiently achieved via a two-step sequence. This strategy leverages the inherent reactivity of the ortho-amino carboxylic acid functionality of the starting material to construct the pyrimidine ring of the quinazoline core.

  • Step 1: Cyclocondensation to form 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. The synthesis begins with the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate. This reaction proceeds through an initial nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate, forming an N,N'-disubstituted thiourea intermediate. Subsequent intramolecular cyclization, driven by heating, involves the attack of the carboxylic acid group (or its activated form) and dehydration to yield the stable, fused heterocyclic system, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[6] This intermediate is a key precursor for further functionalization.

  • Step 2: S-Methylation to yield 6-bromo-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one. The mercapto group (-SH) of the quinazolinone intermediate is weakly acidic and can be deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a potent thiolate nucleophile. This thiolate readily participates in a nucleophilic substitution (Sₙ2) reaction with an electrophilic methyl source, typically methyl iodide (CH₃I). The reaction is highly efficient and selective for the sulfur atom, yielding the desired S-methylated product.[6]

The overall synthetic pathway is depicted below.

Caption: Overall two-step synthesis pathway.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations involving volatile or hazardous chemicals must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.MW ( g/mol )SupplierNotes
5-Bromoanthranilic acid5794-88-7216.03Standard SupplierStarting Material
Phenyl isothiocyanate103-72-0135.19Standard SupplierReagent for Step 1
Triethylamine121-44-8101.19Standard SupplierBase for Step 1
Absolute Ethanol64-17-546.07Standard SupplierSolvent for Step 1
Methyl Iodide (Iodomethane)74-88-4141.94Standard SupplierToxic, use with caution
Potassium Carbonate (K₂CO₃)584-08-7138.21Standard SupplierAnhydrous, base for Step 2
N,N-Dimethylformamide (DMF)68-12-273.09Standard SupplierAnhydrous, solvent for Step 2

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: S-Methylation s1_start Combine 5-bromoanthranilic acid, phenyl isothiocyanate, triethylamine in absolute ethanol s1_reflux Reflux mixture for 20 hours (monitor via TLC) s1_start->s1_reflux s1_filter Cool and filter the reaction mixture s1_reflux->s1_filter s1_recrystallize Recrystallize the obtained residue from ethanol s1_filter->s1_recrystallize s1_product Obtain Intermediate: 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one s1_recrystallize->s1_product s2_start Dissolve Intermediate in DMF, add K₂CO₃ s1_product->s2_start Use in next step s2_add_MeI Add Methyl Iodide dropwise s2_start->s2_add_MeI s2_reflux Reflux mixture for 24 hours (monitor via TLC) s2_add_MeI->s2_reflux s2_precipitate Pour reaction mixture onto crushed ice s2_reflux->s2_precipitate s2_filter Filter, dry, and recrystallize the precipitate from ethanol s2_precipitate->s2_filter s2_product Obtain Final Product: This compound derivative s2_filter->s2_product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2-(methylsulfanyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of Palladium Catalysis

The quinazoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinazoline skeleton is therefore of paramount importance for the generation of novel molecular entities with therapeutic potential. 6-Bromo-2-(methylsulfanyl)quinazoline serves as a versatile and valuable building block in this endeavor, offering a reactive handle at the 6-position for the introduction of diverse molecular fragments.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing efficient and highly selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools in modern synthetic chemistry. This guide provides detailed application notes and robust protocols for the utilization of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, aiming to provide not just a set of instructions, but a deeper understanding of the underlying principles and practical considerations for successful and reproducible synthetic outcomes.

Understanding the Catalytic Cycle: A Unifying Mechanistic Framework

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for rational protocol design and troubleshooting. While each named reaction has its unique nuances, they all broadly follow a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Palladium Catalytic Cycle cluster_transmetal Coupling Partner Introduction Pd0 Pd(0)Ln PdII Ar-Pd(II)(Br)Ln Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (Ar-Br) Product Ar-R PdII->Product Reductive Elimination PdII_intermediate Ar-Pd(II)(R)Ln PdII->PdII_intermediate Transmetalation/ Migratory Insertion Transmetal Transmetalation (e.g., with R-B(OH)2) RedElim Reductive Elimination CatalystRegen Catalyst Regeneration PdII_intermediate->Pd0 Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step, transmetalation (in Suzuki, Stille, etc.) or a related process, introduces the coupling partner's organic moiety onto the palladium center. Finally, reductive elimination expels the newly formed product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2] The choice of ligands (Ln), base, and solvent is critical as they modulate the stability and reactivity of the palladium species at each stage of this cycle.[3]

Key Considerations for this compound

Before proceeding to specific protocols, it is important to consider the structural features of this compound and their potential influence on reactivity:

  • Reactivity of the C-Br Bond: The carbon-bromine bond at the 6-position is the primary site for oxidative addition. Generally, the reactivity of aryl halides in palladium catalysis follows the order I > Br > Cl > F.[4] This makes the 6-bromo position sufficiently reactive for a broad range of cross-coupling reactions under appropriate conditions.

  • The 2-(methylsulfanyl) Group: The methylsulfanyl (-SMe) group is an electron-donating group, which can subtly influence the electronic properties of the quinazoline ring. More importantly, the sulfur atom possesses lone pairs of electrons that could potentially coordinate to the palladium catalyst. This interaction could have several consequences:

    • Catalyst Inhibition: Strong coordination of the sulfur to the palladium center could lead to catalyst deactivation or "poisoning," resulting in sluggish or incomplete reactions.

    • Ligand-like Behavior: In some cases, a coordinating substituent can act as an internal ligand, potentially influencing the regioselectivity or efficiency of the reaction.

    • No Significant Effect: Under many standard conditions, the -SMe group may be a benign spectator.

Given these possibilities, careful selection of ligands and reaction conditions is crucial. The use of bulky, electron-rich phosphine ligands is often beneficial as they can compete effectively for coordination sites on the palladium, minimizing potential interference from the substrate's sulfur atom.

Detailed Application Notes and Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should note that optimization of reaction parameters (temperature, reaction time, catalyst loading, and stoichiometry) may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

Application: Synthesis of 6-aryl- and 6-heteroaryl-2-(methylsulfanyl)quinazolines.

Suzuki_Miyaura_Workflow start Start: Assemble Reagents reagents This compound Boronic Acid/Ester Pd Catalyst & Ligand Base Solvent start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring (e.g., 80-110 °C) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Product: 6-Aryl-2-(methylsulfanyl)quinazoline purification->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/EtOH/H₂O (2:1:1 v/v)

    • Reaction vessel (e.g., Schlenk tube or microwave vial)

    • Magnetic stirrer and heating plate/oil bath or microwave reactor

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Stir the mixture vigorously and heat to 80-110 °C for 4-16 hours. For microwave-assisted reactions, typical conditions are 100-140 °C for 15-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O10012Good to Excellent
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O1008Good to Excellent
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF906Good to Excellent
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][6] This reaction is of immense value in drug discovery, as the arylamine motif is prevalent in a vast number of pharmaceuticals.

Application: Synthesis of 6-amino-2-(methylsulfanyl)quinazoline derivatives.

Buchwald_Hartwig_Workflow start Start: Assemble Reagents reagents This compound Amine Pd Precatalyst & Ligand Base Anhydrous Solvent start->reagents setup Reaction Setup (Glovebox or Schlenk line) reagents->setup reaction Heating & Stirring (e.g., 90-120 °C) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Filtration & Extraction monitoring->workup purification Column Chromatography workup->purification product Product: 6-Amino-2-(methylsulfanyl)quinazoline purification->product

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 - 2.0 equiv)

    • Palladium Precatalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

    • Ligand: Xantphos, DavePhos, or XPhos (4-10 mol%)

    • Base: NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5 - 2.5 equiv)

    • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

    • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

    • Add this compound and the anhydrous solvent.

    • Add the amine to the stirred mixture.

    • Seal the vessel and heat to 90-120 °C for 6-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Dioxane11016Good to Excellent
Pd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Toluene10012Good to Excellent
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene11018Good to Excellent
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[7] This reaction is particularly useful for the synthesis of rigid molecular scaffolds and as a precursor for further transformations.

Application: Synthesis of 6-alkynyl-2-(methylsulfanyl)quinazolines.

Protocol 3: Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 - 1.5 equiv)

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)

    • Copper Co-catalyst: CuI (2-5 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv or as solvent)

    • Solvent: Anhydrous THF or DMF

    • Reaction vessel (e.g., Schlenk flask)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the copper co-catalyst.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Stir the reaction at room temperature to 60 °C for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₂Cl₂ (3)CuI (2)Et₃N (3.0)THFRT-506Good
Pd(OAc)₂ (2)CuI (4)DIPA (as solvent)DIPA604Good to Excellent
Pd(PPh₃)₄ (5)CuI (5)Et₃N (as solvent)Et₃NRT12Good
Heck Reaction: Alkenylation of the Quinazoline Core

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[8] This reaction is a powerful tool for the synthesis of styrenyl and other vinyl-substituted aromatic compounds.

Application: Synthesis of 6-alkenyl-2-(methylsulfanyl)quinazolines.

Protocol 4: Heck Reaction

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene, acrylate) (1.5 - 2.0 equiv)

    • Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)

    • Ligand: P(o-tol)₃ or PPh₃ (4-10 mol%)

    • Base: Et₃N, K₂CO₃, or NaOAc (2.0 - 3.0 equiv)

    • Solvent: Anhydrous DMF, NMP, or Acetonitrile

    • Reaction vessel (e.g., sealed tube)

  • Procedure:

    • To a reaction vessel, add this compound, the palladium catalyst, the ligand, and the base.

    • Seal the vessel and purge with an inert gas.

    • Add the anhydrous solvent and the alkene.

    • Heat the reaction mixture to 100-140 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Heck Reaction Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (2.5)DMF12018Moderate to Good
PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2.0)NMP13016Moderate to Good
Pd(OAc)₂ (5)PPh₃ (10)NaOAc (2.0)Acetonitrile11024Moderate

Troubleshooting and Advanced Insights

Even with robust protocols, challenges can arise. Below are common issues and strategies to overcome them, with special consideration for the this compound substrate.

  • Low or No Conversion:

    • Catalyst Activity: Ensure the palladium catalyst and precatalyst are of high quality. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a more active, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.

    • Ligand Choice: The ligand is critical. If catalyst poisoning by the -SMe group is suspected, switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biaryl phosphine ligands) to enhance catalyst stability and activity.

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a rigorously inert atmosphere.

    • Temperature: The reaction may require higher temperatures to overcome the activation barrier for oxidative addition.

  • Formation of Side Products:

    • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can occur. This is often exacerbated by the presence of oxygen. Rigorous degassing can minimize this side reaction.

    • Dehalogenation: The replacement of the bromine atom with hydrogen can occur, particularly in the presence of certain bases or impurities. Screening different bases or ensuring the purity of reagents can mitigate this.

    • Protodeborylation: In Suzuki reactions, the boronic acid can be cleaved by protons before it enters the catalytic cycle. Using anhydrous solvents and appropriate bases can reduce this side reaction.

  • Challenges with the 2-(methylsulfanyl) Group:

    • If catalyst poisoning is strongly suspected (e.g., reactions stall at low conversion), increasing the ligand-to-palladium ratio (from 2:1 to 4:1, for example) may be beneficial. This can help to outcompete the substrate's sulfur atom for coordination to the palladium center.

    • Alternatively, oxidation of the methylsulfanyl group to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group prior to coupling could be considered. These groups are less coordinating and would likely eliminate any catalyst inhibition issues. However, this would add extra steps to the synthetic sequence.

Conclusion

This compound is a highly valuable building block for the synthesis of novel, functionalized quinazoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful and versatile synthetic toolbox for its elaboration. By understanding the fundamental catalytic cycles, carefully selecting reaction parameters, and being mindful of the unique structural features of the substrate, researchers can confidently and efficiently generate diverse libraries of quinazoline-based compounds for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for further exploration and innovation in this exciting area of chemical synthesis.

References

experimental procedure for synthesizing 6-bromo-4(3H)quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Experimental Guide for the Synthesis of 6-Bromo-4(3H)quinazolinone Derivatives

Abstract

The 4(3H)quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 6-position often enhances or modulates this biological activity, making 6-bromo-4(3H)quinazolinone derivatives particularly valuable targets in drug discovery.[3][4] This guide provides detailed, field-proven experimental protocols for the synthesis of these derivatives, designed for researchers, medicinal chemists, and drug development professionals. We present a robust, two-step conventional synthesis via a benzoxazinone intermediate, alongside a modern, microwave-assisted one-pot protocol, emphasizing the rationale behind procedural choices, purification techniques, and methods for structural verification.

Introduction to Synthetic Strategy

The synthesis of 6-bromo-4(3H)quinazolinones predominantly begins with 5-bromoanthranilic acid . This key precursor contains the necessary amine and carboxylic acid functionalities, pre-functionalized with bromine at the correct position for direct cyclization into the target scaffold. While 5-bromoanthranilic acid is commercially available, a protocol for its synthesis from the more common anthranilic acid is also provided for completeness.

The most reliable and versatile pathway involves a two-step sequence:

  • Formation of a Benzoxazinone Intermediate: 5-bromoanthranilic acid is first cyclized to form a stable 6-bromo-4H-3,1-benzoxazin-4-one intermediate. This is typically achieved by reacting it with an acid anhydride or acyl chloride.

  • Aminolysis and Cyclization: The benzoxazinone ring is then opened by a primary amine (the source of the N-3 substituent) and subsequently cyclizes to form the thermodynamically stable 4(3H)quinazolinone ring.[3]

An alternative, "greener" approach utilizes microwave irradiation to facilitate a one-pot reaction, significantly reducing reaction times and often improving yields.[5][6][7]

General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Two-Step Conventional Synthesis A Anthranilic Acid B 5-Bromoanthranilic Acid A->B Bromination (Protocol 2.1) C 6-Bromo-2-R-4H-3,1-benzoxazin-4-one B->C + Acetic Anhydride (Protocol 3.1) D Target Molecule: 6-Bromo-2,3-disubstituted- 4(3H)quinazolinone C->D + Primary Amine (R'-NH2) (Protocol 3.2)

References

Application Notes & Protocols for the In Vitro Evaluation of Quinazoline Derivatives' Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry and oncology.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, but their most profound impact has been in the development of targeted cancer therapies.[3][4][5] Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, are now standard-of-care treatments for specific cancer types, most notably non-small-cell lung cancer (NSCLC).[1][6]

These agents primarily act as protein tyrosine kinase inhibitors (TKIs), interfering with critical signaling pathways that drive tumor growth, proliferation, and survival.[1][3] The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are among the most validated targets.[6] However, the therapeutic potential of novel quinazoline derivatives is not limited to kinase inhibition; other mechanisms, such as the disruption of tubulin polymerization and induction of cell cycle arrest, have also been identified.[7][8]

This guide provides an integrated suite of robust, field-proven protocols for the comprehensive in vitro evaluation of novel quinazoline derivatives. It is designed for researchers, scientists, and drug development professionals to move beyond simple cytotoxicity screening and toward a deeper mechanistic understanding of their compounds of interest. We will explore not only how to perform these assays but why specific choices are made, ensuring a logical and scientifically rigorous evaluation pipeline.

Section 1: Foundational Analysis: Determining Cytotoxic Potency

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on various cancer cell lines. This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and helps identify which cancer types may be most susceptible. We present two widely accepted, robust, and complementary colorimetric assays for this purpose.

Experimental Workflow: Initial Cytotoxicity Screening

The following workflow provides a high-level overview of the initial screening process to determine the IC50 values of quinazoline derivatives.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Quinazoline Derivative treatment 3. Treat Cells with Compound (e.g., 48-72 hours) compound_prep->treatment add_reagent 4. Add Assay Reagent (MTT or SRB) treatment->add_reagent incubation 5. Incubate add_reagent->incubation solubilize 6. Solubilize Product incubation->solubilize read_abs 7. Read Absorbance solubilize->read_abs calc_viability 8. Calculate % Cell Viability read_abs->calc_viability calc_ic50 9. Determine IC50 Value calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1.1: MTT Cell Viability Assay

Principle: This assay quantifies cell viability based on the metabolic activity of the cell population. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10] The amount of formazan produced, measured colorimetrically after solubilization, is directly proportional to the number of living, metabolically active cells.[9][10]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[11]

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (negative control) and wells with medium only (blank). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[11] Incubate the plate for 2-4 hours at 37°C, protected from light.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9][11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Correct the absorbance values by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 1.2: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a cell density-based assay that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total cellular protein mass. This method is less prone to interference from compounds that alter cellular metabolism and is considered a reliable measure of cytotoxicity.[12]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the treatment period, gently remove the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[14]

  • Washing: Carefully discard the TCA. Wash the plate five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye and TCA.[14] Allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[14]

  • Washing: Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[14]

  • Dye Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes. Measure the absorbance at 510-560 nm using a microplate reader.[13]

  • Data Analysis: Calculate the % Viability and IC50 value as described in the MTT protocol.

Data Presentation: Cytotoxicity Profile

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison of compound potency across different cancer cell lines.

Quinazoline DerivativeCell LineCancer TypeIC50 (µM) ± SD
Compound QZ-01A549Non-Small-Cell Lung5.2 ± 0.6
MCF-7Breast Adenocarcinoma2.8 ± 0.3
HCT116Colorectal Carcinoma10.5 ± 1.1
Gefitinib (Control)A549Non-Small-Cell Lung0.05 ± 0.01
MCF-7Breast Adenocarcinoma> 50
HCT116Colorectal Carcinoma> 50

Section 2: Mechanism of Cell Death: Apoptosis Analysis

Observing cytotoxicity is the first step; understanding the mechanism is next. A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death.[11] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells via flow cytometry.

Principle of Annexin V & Propidium Iodide Staining

In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised. Dual staining allows for the clear distinction between four cell populations.

G cluster_cells Cell Populations cluster_stains Staining viable Viable Cell (Annexin V-, PI-) PS on Inner Membrane early Early Apoptotic Cell (Annexin V+, PI-) PS Translocated to Outer Membrane viable->early Apoptotic Stimulus late Late Apoptotic/Necrotic Cell (Annexin V+, PI+) PS on Outer Membrane, Membrane Permeable early->late Progression annexin Annexin V-FITC (Binds to exposed PS) annexin->early annexin->late pi Propidium Iodide (Enters permeable cells) pi->late

Caption: Principle of Annexin V and PI dual-staining for apoptosis detection.

Protocol 2.1: Apoptosis Detection by Flow Cytometry

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinazoline derivative at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the supernatant and the detached cells for each sample to ensure all cell populations are collected.[15]

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with cold PBS to remove all traces of medium and trypsin.[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17] The calcium in this buffer is essential for Annexin V binding.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[16]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples immediately (within 1 hour) using a flow cytometer equipped with a 488 nm laser.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

  • Data Interpretation: The results are visualized on a dot plot, which is divided into four quadrants:

    • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic/Dead cells (Annexin V- / PI+)

Data Presentation: Apoptosis Profile
TreatmentConcentration% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)
Vehicle Control-95.12.52.1
Compound QZ-012.8 µM (IC50)48.225.324.8
Compound QZ-015.6 µM (2x IC50)15.735.146.5

Section 3: Cell Cycle Analysis

Many quinazoline derivatives exert their anticancer effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (e.g., G2/M phase).[3][7] This prevents cancer cells from dividing and can subsequently lead to apoptosis. Analyzing the cell cycle distribution using PI staining is a fundamental technique to investigate this mechanism.

Protocol 3.1: Cell Cycle Analysis with Propidium Iodide

Principle: Propidium Iodide is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[18] The amount of PI that binds is directly proportional to the amount of DNA in the cell. By fixing cells to make them permeable to the dye and analyzing the fluorescence intensity by flow cytometry, one can distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Methodology:

  • Cell Culture and Treatment: Treat cells in 6-well plates with the quinazoline derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest both floating and adherent cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[18][19] This step is critical to prevent cell clumping. Fix the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).

  • Washing: Centrifuge the fixed cells (500 x g for 10 min) and wash twice with cold PBS to remove the ethanol.[19]

  • Staining:

    • Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A.[19] RNase treatment is essential as PI can also bind to double-stranded RNA, which would interfere with the DNA analysis.[18]

    • A typical staining solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale. Use a dot plot of pulse area vs. pulse width to gate out doublets and cell aggregates, ensuring only single cells are analyzed.[19]

  • Data Interpretation: The data is presented as a histogram of DNA content. Software is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Data Presentation: Cell Cycle Distribution
TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-65.415.219.4
Compound QZ-012.8 µM (IC50)20.110.569.4

Section 4: Probing Molecular Targets & Signaling Pathways

The most prominent mechanism of action for clinically approved quinazoline derivatives is the inhibition of tyrosine kinases, particularly EGFR.[3][21][22] Inhibition of these kinases blocks downstream signaling cascades that are critical for cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.[23][24] Western blotting is the technique of choice to verify the inhibition of these targets.

Signaling Pathway: EGFR and Downstream Cascades

Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins. This triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK pathway (promoting proliferation) and the PI3K-AKT-mTOR pathway (promoting survival and growth).[22][23][24] Quinazoline TKIs typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing this phosphorylation cascade.[22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P QZ Quinazoline TKI QZ->EGFR Inhibition RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK TF Transcription Factors (e.g., ELK-1, CREB) mTOR->TF ERK ERK MEK->ERK ERK->TF Proliferation Proliferation, Survival, Growth TF->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline TKIs.

Protocol 4.1: Western Blotting for Signaling Proteins

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total protein and its phosphorylated (active) form, one can determine if a compound inhibits the activation of a specific signaling pathway.

Methodology (Generalized):

  • Cell Lysis: Treat cells with the quinazoline derivative for a short period (e.g., 30 min to 6 hours) to observe acute signaling changes. Wash cells with ice-cold PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody targeting the protein of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT).

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Interpretation: A decrease in the signal for the phosphorylated protein relative to the total protein in treated samples indicates inhibition of the target kinase. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

Conclusion and Future Perspectives

This guide outlines a logical and comprehensive pipeline for the in vitro evaluation of novel quinazoline derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening (MTT/SRB assays) to specific mechanistic investigations (apoptosis, cell cycle analysis) and finally to molecular target validation (Western blotting), researchers can build a robust data package for their compounds. This integrated approach provides a clear understanding of a compound's potency, mechanism of cell killing, and its effect on key oncogenic signaling pathways.

The data generated from these protocols are essential for lead optimization, structure-activity relationship (SAR) studies, and for making informed decisions about which compounds should advance to more complex preclinical models, such as 3D spheroids, organoids, and eventually, in vivo animal studies.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Introduction: The Therapeutic Promise of Quinazolinone Scaffolds in Inflammation

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Notably, their anti-inflammatory potential has garnered significant interest within the drug discovery community.[2][3][4][5] These compounds have been shown to modulate key inflammatory pathways, offering a promising avenue for the development of novel therapeutics for a range of inflammatory diseases.[4] This guide provides a comprehensive overview of robust in vitro and in vivo assays designed to elucidate the anti-inflammatory properties of novel quinazolinone derivatives, enabling researchers to effectively screen and characterize their lead candidates.

The inflammatory response is a complex biological process involving a network of signaling pathways and cellular mediators. Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6][7][8][9][10][11][12][13][14] Additionally, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway plays a crucial role in mediating the effects of numerous pro-inflammatory cytokines.[15][16][17][18][19] Understanding how novel quinazolinone derivatives interact with these pathways is fundamental to characterizing their mechanism of action.

This document will detail standardized protocols for a suite of assays, from initial in vitro screening to in vivo validation, providing researchers with the necessary tools to systematically evaluate their compounds.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays serve as the first-line for screening and characterizing the anti-inflammatory potential of novel compounds in a controlled and high-throughput manner.[14][20][21]

Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory cascade as they catalyze the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Many established non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition. Evaluating the inhibitory activity of quinazolinone derivatives against COX-1 and COX-2 can provide initial insights into their mechanism of action and potential for gastrointestinal side effects.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[22][23][24][25][26]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Test quinazolinone derivatives

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and controls to the desired concentrations.

  • Enzyme and Inhibitor Incubation:

    • To each well of a 96-well plate, add the COX Assay Buffer.

    • Add the test quinazolinone derivative or control (Celecoxib, vehicle).

    • Add the diluted COX-1 or COX-2 enzyme to initiate the pre-incubation.

    • Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation:

    • Prepare a reaction mixture containing COX Probe and COX Cofactor in COX Assay Buffer.

    • Add the reaction mixture to each well.

    • Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid.

  • Data Acquisition: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 37°C.

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the following formula: % Inhibition = [(Rate of uninhibited control - Rate of sample) / Rate of uninhibited control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Scientific Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of high levels of nitric oxide (NO), a key pro-inflammatory mediator.[27] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS in macrophages.[28] This assay assesses the ability of quinazolinone derivatives to suppress this inflammatory response.

Experimental Protocol: Griess Assay for Nitrite Quantification

This protocol is based on well-established methods for measuring NO production in cell culture.[27][29][30][31]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test quinazolinone derivatives

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test quinazolinone derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Scientific Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[4][32] Their production by immune cells, such as macrophages, is a hallmark of inflammation.[33] Quantifying the inhibition of TNF-α and IL-6 production by novel quinazolinone derivatives provides a direct measure of their anti-inflammatory efficacy.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol follows standard ELISA procedures for cytokine quantification.[32][33][34][35][36]

Materials:

  • RAW 264.7 cells or human THP-1 monocytes

  • LPS

  • Test quinazolinone derivatives

  • ELISA kits for mouse or human TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Stimulation and Supernatant Collection: Follow the same cell culture and treatment protocol as described for the Nitric Oxide assay (Section 1.2). After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA:

    • Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add the substrate solution.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the samples from the standard curve. Calculate the percent inhibition of cytokine production for each compound concentration.

Part 2: In Vivo Assessment of Anti-inflammatory Activity

In vivo models are essential for validating the anti-inflammatory effects of lead compounds in a whole-organism context, providing insights into their efficacy, pharmacokinetics, and potential toxicity.[20][37][38][39]

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[37][40][41][42][43] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, providing a straightforward method to assess the in vivo efficacy of test compounds.[37][41]

Experimental Protocol:

This protocol is based on established and widely published methods.[40][41][42][43][44]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test quinazolinone derivatives

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups.

  • Compound Administration: Administer the test quinazolinone derivatives, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[44]

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time t - Paw volume at time 0 Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

Part 3: Mechanistic Insights through Signaling Pathway Analysis

To understand how novel quinazolinone derivatives exert their anti-inflammatory effects, it is crucial to investigate their impact on key inflammatory signaling pathways.

Signaling Pathways in Inflammation
  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][9][10][12][13]

  • MAPK Signaling Pathway: The MAPK cascades (including ERK, JNK, and p38) are critical for transducing extracellular signals into cellular responses, including inflammation.[7][8][11]

  • JAK-STAT Signaling Pathway: This pathway is essential for cytokine signaling and is deeply involved in inflammatory and autoimmune diseases.[15][16][17][18][19]

dot

Caption: Key inflammatory signaling pathways.

Experimental Workflow for Mechanistic Studies

dot

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies start Novel Quinazolinone Derivatives COX_Assay COX-1/COX-2 Inhibition Assay start->COX_Assay NO_Assay Nitric Oxide Production Assay (LPS-stimulated Macrophages) start->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA start->Cytokine_Assay Lead_Identification Lead Compound Identification COX_Assay->Lead_Identification NO_Assay->Lead_Identification Cytokine_Assay->Lead_Identification Paw_Edema Carrageenan-Induced Paw Edema Model Western_Blot Western Blot Analysis (p-p65, p-p38, iNOS, COX-2) Paw_Edema->Western_Blot Active Compounds Lead_Identification->Paw_Edema Promising Candidates

Caption: Workflow for anti-inflammatory evaluation.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Novel Quinazolinone Derivatives

Compound IDCOX-2 IC50 (µM)NO Production Inhibition (%) at 10 µMTNF-α Production Inhibition (%) at 10 µMIL-6 Production Inhibition (%) at 10 µM
QZ-0015.265.472.168.9
QZ-00212.842.148.545.3
QZ-0030.889.291.587.6
Celecoxib0.595.396.894.2

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle00
QZ-001 (20 mg/kg)45.248.9
QZ-003 (20 mg/kg)68.772.3
Indomethacin (10 mg/kg)75.478.1

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of novel quinazolinone derivatives as potential anti-inflammatory agents. By employing the detailed in vitro and in vivo protocols, researchers can effectively screen, characterize, and identify promising lead candidates for further development. The elucidation of their mechanism of action through the investigation of key inflammatory signaling pathways will be instrumental in advancing these compounds toward clinical applications.

References

The Strategic Utility of 6-Bromo-Quinazoline in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] The strategic introduction of a bromine atom at the 6-position creates a versatile synthetic handle, transforming the simple quinazoline core into a powerful building block for constructing complex, bioactive heterocyclic molecules. This guide provides an in-depth exploration of the use of 6-bromo-quinazoline, focusing on its application in palladium-catalyzed cross-coupling reactions to generate novel therapeutic agents, particularly kinase inhibitors.

The Significance of the 6-Bromo-Quinazoline Scaffold

The utility of the 6-bromo-quinazoline moiety stems from several key factors:

  • Synthetic Versatility : The carbon-bromine bond at the 6-position is an ideal site for modern cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, facilitating the generation of large chemical libraries for structure-activity relationship (SAR) studies.

  • Enhanced Biological Activity : The presence of a halogen at the 6-position has been shown to enhance the biological potency of quinazoline derivatives.[1] This is particularly evident in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, where the 6-position interacts with the protein's active site. Many successful kinase inhibitors, such as gefitinib and erlotinib, feature a substituted quinazoline core.[1]

  • Modulation of Physicochemical Properties : The bromine atom influences the electronic properties of the quinazoline ring system and can be used to fine-tune the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.

Core Synthetic Strategies and Workflows

The journey from simple precursors to complex bioactive molecules based on 6-bromo-quinazoline typically follows a multi-stage workflow. The initial step involves the synthesis of a suitable 6-bromo-quinazoline intermediate, which is then elaborated through cross-coupling reactions.

Synthesis of Key Intermediates

A common and versatile starting point for many bioactive quinazolines is 6-bromo-4-chloro-quinazoline . This intermediate provides two distinct reaction sites: the highly reactive C4-chloro position for nucleophilic aromatic substitution (SNAr) and the C6-bromo position for palladium-catalyzed cross-coupling.

A typical synthesis begins with 4-bromoaniline, which undergoes cyclization to form 6-bromoquinolin-4-ol. Subsequent chlorination and iodination steps can be performed to yield the desired halo-quinazoline intermediates.[5] Another approach involves the cyclization of 5-bromoanthranilic acid.[2][6]

Workflow for Key Intermediate Synthesis

Caption: General workflow for kinase inhibitor synthesis.

Palladium-Catalyzed Cross-Coupling: The Engine of Diversification

Palladium-catalyzed cross-coupling reactions are the primary methods for functionalizing the C6-bromo position. The choice of reaction depends on the desired bond formation (C-C or C-N).

Table 1: Key Palladium-Catalyzed Reactions for 6-Bromo-Quinazoline Functionalization

Reaction NameBond FormedCoupling PartnersKey Reagents
Suzuki-Miyaura Coupling C-C (Aryl/Heteroaryl)6-Bromo-quinazoline + Aryl/Heteroaryl Boronic AcidPd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃)
Buchwald-Hartwig Amination C-N (Aryl/Alkyl)6-Bromo-quinazoline + Primary/Secondary AminePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., Cs₂CO₃)
Sonogashira Coupling C-C (Alkynyl)6-Bromo-quinazoline + Terminal AlkynePd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)

Detailed Application Protocols

The following protocols provide step-by-step methodologies for key synthetic transformations involving 6-bromo-quinazoline derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a 6-Bromo-quinazoline Derivative

This protocol details the synthesis of a 6-aryl-quinazoline, a common core in many kinase inhibitors, adapted from literature procedures.[7]

Objective: To synthesize 4-(N,N-dimethylamino)-2-phenyl-6-(5-(2-phenyl-1,3,4-thiadiazole))quinazoline.

Materials:

  • 6-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline (1.0 equiv)

  • 2-phenyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (5.0 equiv)

  • Tetrabutylammonium bromide (NBu₄Br) (0.05 equiv)

  • Toluene and Water (2:1 mixture)

  • Argon gas

  • Sealed reaction tube

Procedure:

  • Reaction Setup: In a glass pressure tube, combine 6-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline (0.61 mmol), the boronic acid pinacol ester (0.73 mmol), sodium carbonate (3.1 mmol), and tetrabutylammonium bromide (0.03 mmol).

  • Inert Atmosphere: Add the toluene/water solvent mixture (10 mL). Bubble argon gas through the mixture for 10-15 minutes to degas the solution.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(dppf)Cl₂ catalyst (0.03 mmol).

  • Reaction Execution: Seal the pressure tube tightly and place it in a preheated oil bath at 115 °C. Stir the reaction mixture vigorously overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex pd0->pd2_complex ox_add Oxidative Addition pd2_aryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_aryl pd2_complex->pd2_aryl transmetal Transmetalation pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product red_elim Reductive Elimination product->pd0 Regenerates Catalyst aryl_halide Ar-Br (6-Bromo-quinazoline) boronic_acid Ar'B(OR)₂ + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination of a 6-Bromo-quinazoline Derivative

This protocol provides a general method for the C-N bond formation, crucial for synthesizing 4-anilinoquinazolines, a key pharmacophore in many EGFR inhibitors. The procedure is adapted from established methods for aryl halide amination.[8]

Objective: To synthesize a 6-amino-substituted quinazoline derivative.

Materials:

  • 6-Bromo-4-substituted-quinazoline (1.0 equiv)

  • Aniline or other amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Argon gas

  • Schlenk tube or other sealed reaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 6-bromo-quinazoline derivative, the amine, Pd₂(dba)₃, Xantphos, and the base to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection (Xantphos): Bulky, electron-rich phosphine ligands like Xantphos are crucial.[8] The bulkiness promotes the reductive elimination step, which is often rate-limiting, while the electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[9]

  • Base Selection (Cs₂CO₃ or NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[10] The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Applications in the Synthesis of Bioactive Molecules

The primary application of these synthetic strategies is in the field of oncology, specifically in the development of kinase inhibitors.

EGFR and Multi-Kinase Inhibitors

Numerous studies have demonstrated the synthesis of potent anticancer agents by functionalizing the 6-position of the quinazoline core. For example, 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have been synthesized and shown to have potent inhibitory activity against wild-type EGFR.[11] Similarly, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as potent PI3Kα inhibitors.[12]

Table 2: Examples of Bioactive 6-Substituted Quinazoline Derivatives

Compound Structure/ClassTarget(s)Reported Activity (IC₅₀)Reference
6-hydroxypropynyl-4-anilinoquinazolineEGFR14 nM[3]
4-arylamino-6-(5-furan-2-yl)quinazolineEGFR (wild type)5.06 nM[11]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94 nM[12]
Isatin–quinazoline hybrid (Compound 6c)CDK2, EGFR, VEGFR-2, HER20.183 µM, 0.083 µM, 0.076 µM, 0.138 µM[13]
6-bromo-quinazoline derivative (Compound 5b)Cytotoxic vs. MCF-7 cells0.53 µM[14]
Anti-inflammatory and Analgesic Agents

While oncology is a major focus, derivatives of the related 6-bromo-4(3H)-quinazolinone scaffold have shown promising anti-inflammatory and analgesic properties.[15][16] These syntheses often start with 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, which is then reacted with various nucleophiles to build complex heterocyclic systems.[15]

Conclusion

6-Bromo-quinazoline is a highly valuable and versatile building block in modern medicinal chemistry. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which provide a reliable and modular approach to synthesize diverse libraries of bioactive compounds. The protocols and principles outlined in this guide demonstrate the strategic importance of this scaffold, particularly in the rational design of potent kinase inhibitors for cancer therapy. As our understanding of catalytic mechanisms deepens, the applications of 6-bromo-quinazoline are poised to expand further, paving the way for the discovery of next-generation therapeutics.

References

Application Notes & Protocols: Molecular Docking of Quinazoline Derivatives with EGFR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR with Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma.[3][4] This makes EGFR a prime target for anticancer drug development.

Quinazoline-based compounds have emerged as a highly successful class of EGFR inhibitors.[5][6] First-generation inhibitors like Gefitinib and Erlotinib feature the 4-anilinoquinazoline scaffold, which competes with ATP at the kinase domain's binding site.[6][7][8] This guide provides a detailed protocol for conducting molecular docking studies of novel quinazoline derivatives with EGFR, a critical in silico step for predicting binding affinity and mechanism of action, thereby accelerating the drug discovery pipeline.

Scientific Principles & Mechanistic Insights

The EGFR Kinase Domain Active Site

Successful docking requires a fundamental understanding of the target's binding pocket. The ATP-binding site of the EGFR kinase domain is a well-defined cleft. The quinazoline core of inhibitors like gefitinib forms a crucial hydrogen bond with the backbone nitrogen of Methionine 793 (Met793) in the hinge region of the kinase.[5][6] This interaction acts as an anchor. The aniline substituent typically occupies a hydrophobic pocket, and modifications to this and other positions on the quinazoline scaffold are explored to enhance potency and selectivity, including against resistance-conferring mutations like T790M.[5][9]

The Role of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor).[10] The process involves two main components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's active site to generate various binding poses.

  • Scoring Function: Estimates the binding affinity (e.g., in kcal/mol) for each pose. A more negative score typically indicates a more favorable binding interaction.[11]

Commonly used software includes AutoDock Vina, Schrödinger Glide, and GOLD. This protocol will focus on principles applicable to most platforms, with specific examples referencing AutoDock tools.[12][13][14]

Workflow Overview: From Structure to Analysis

A typical molecular docking workflow is a systematic, multi-step process designed to ensure reproducibility and accuracy. Each step builds upon the previous one, from initial data retrieval to final interaction analysis.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Sourcing Receptor (e.g., PDB: 1M17, 4I23) PDB_Prep 3. Receptor Preparation (Remove water, add hydrogens) PDB->PDB_Prep LIG 2. Sourcing/Drawing Ligands (Quinazoline Derivatives) LIG_Prep 4. Ligand Preparation (Add charges, define torsions) LIG->LIG_Prep GRID 5. Grid Box Definition (Define active site) PDB_Prep->GRID LIG_Prep->GRID DOCK 6. Docking Simulation (Run AutoDock Vina, etc.) GRID->DOCK VALID 7. Protocol Validation (Re-docking, RMSD < 2.0 Å) DOCK->VALID POST 8. Post-Docking Analysis (Analyze poses, interactions) VALID->POST Validation_Diagram Start Start: Prepared Receptor + Co-crystallized Ligand Dock Perform Re-docking (Dock ligand into receptor) Start->Dock Superimpose Superimpose Docked Pose on Crystal Pose Dock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Fail Troubleshoot Protocol (Adjust Grid/Parameters) Decision->Fail No Fail->Dock

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the chemical principles governing the reaction, enabling you to make informed, data-driven decisions in your laboratory.

Core Synthetic Strategy: A Two-Step Approach

The most common and adaptable route to this compound involves a two-step process. This strategy offers clear checkpoints for assessing purity and yield, making it highly suitable for optimization.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation A 2-Amino-5-bromobenzonitrile C Intermediate: 6-Bromoquinazoline-2-thiol A->C Cyclocondensation B Carbon Disulfide (CS2) in Pyridine or DMF E Final Product: This compound C->E Nucleophilic Substitution D Methylating Agent (e.g., MeI) Base (e.g., K2CO3) Alkylation_Selectivity cluster_0 Tautomeric Equilibrium cluster_1 Reaction Pathways Thiol 6-Bromoquinazoline-2-thiol (Thiol Form) Thione 6-Bromoquinazolin-2(1H)-one (Thione Form) Thiol->Thione Keto-Enol type Tautomerization S_Product S-Methylation (Desired Product) Thiol->S_Product Favored in Aprotic Solvents (e.g., DMF, Acetonitrile) N_Product N-Methylation (Side Product) Thione->N_Product Favored in Protic Solvents (e.g., Ethanol)

Technical Support Center: Navigating the Synthesis of 2-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-substituted quinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting advice, mechanistic insights into common side reactions, and practical solutions to overcome synthetic challenges. Our goal is to empower you with the knowledge to not only identify and solve problems but also to proactively design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I am struggling with low yields in my quinazoline synthesis. What are the most common culprits?

A1: Low yields in quinazoline synthesis can often be traced back to a few key factors: suboptimal reaction conditions, steric hindrance, or the occurrence of competing side reactions. High reaction temperatures, for instance, can lead to the decomposition of starting materials, particularly in classical methods like the Niementowski reaction which often requires temperatures exceeding 130°C.[1] Steric hindrance, especially when introducing bulky substituents at the C2 position, can impede the cyclization step.[2] Furthermore, side reactions such as hydrolysis of starting materials, self-condensation, or over-oxidation can divert your reactants from the desired product pathway. A systematic optimization of reaction parameters—temperature, solvent, catalyst, and reaction time—is a crucial first step in troubleshooting low yields.

Q2: My reaction to produce a 2-substituted quinazoline from anthranilamide and an aldehyde is yielding a significant amount of a byproduct. What could it be?

A2: A very common byproduct in this reaction is the corresponding 2,3-dihydroquinazolin-4(1H)-one . This occurs because the reaction proceeds through a cyclocondensation to form this dihydro intermediate, which then needs to be oxidized to the aromatic quinazoline.[2][3] If the oxidation step is incomplete or inefficient, the dihydroquinazoline will be a major component of your crude product.

Q3: I am using 2-aminobenzonitrile as a starting material and I suspect it is hydrolyzing. How can I confirm this and prevent it?

A3: Hydrolysis of the nitrile group in 2-aminobenzonitrile to a primary amide (forming 2-aminobenzamide) is a common side reaction, especially in the presence of strong acids or bases and water.[4] This can be problematic as 2-aminobenzamide can then react differently, potentially leading to quinazolinone byproducts. To confirm hydrolysis, you can look for the characteristic signals of a primary amide in the 1H NMR spectrum of your crude product (typically two broad singlets) and the presence of a carbonyl stretch in the IR spectrum. To prevent this, ensure you are using anhydrous solvents and reagents. If acidic or basic conditions are required, consider using milder reagents or minimizing the reaction time and temperature.

Q4: What is a benzoxazinone, and why might I be forming it as a byproduct?

A4: A 4H-3,1-benzoxazin-4-one is a heterocyclic compound that can form as a side product when using anthranilic acid as a starting material, particularly in the presence of an acylating agent like acetic anhydride or an acid chloride.[5][6][7][8][9] The formation of the benzoxazinone occurs through the acylation of the amino group followed by intramolecular cyclization with the carboxylic acid. This can compete with the desired reaction pathway for quinazoline synthesis. Careful control of reaction conditions, such as temperature and the stoichiometry of reagents, can help to minimize the formation of this byproduct.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed breakdown of common side reactions encountered during the synthesis of 2-substituted quinazolines, their mechanistic origins, and actionable troubleshooting steps.

Side Reaction 1: Formation of 2,3-Dihydroquinazolin-4(1H)-ones
  • Context: This is prevalent when synthesizing quinazolines from anthranilamide and aldehydes. The dihydroquinazoline is a key intermediate that requires a subsequent oxidation step.

  • Mechanism: The synthesis proceeds via a two-step process: (1) cyclocondensation of anthranilamide with the aldehyde to form the 2,3-dihydroquinazolin-4(1H)-one, and (2) oxidation of the dihydro intermediate to the aromatic quinazoline.[2][3]

    G Anthranilamide Anthranilamide Intermediate Hydroxyl Intermediate Anthranilamide->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate SchiffBase Schiff Base Intermediate->SchiffBase - H2O Dihydroquinazoline 2,3-Dihydroquinazolin-4(1H)-one SchiffBase->Dihydroquinazoline Intramolecular Cyclization Quinazoline 2-Substituted Quinazoline Dihydroquinazoline->Quinazoline Oxidation

  • Troubleshooting:

    • Incomplete Oxidation: If you are isolating the dihydroquinazoline, it indicates that your oxidation conditions are not effective enough.

      • Solution: Introduce an appropriate oxidizing agent. Common choices include oxygen (from air), potassium permanganate (KMnO4), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). [10]The choice of oxidant will depend on the sensitivity of your substrates and desired reaction conditions.

    • Identification: The dihydroquinazoline can be distinguished from the desired quinazoline by 1H NMR spectroscopy. The protons at the C2 and N3 positions of the dihydro ring will appear as characteristic signals, which will be absent in the aromatic quinazoline. Mass spectrometry will also show a difference of 2 atomic mass units.

Side Reaction 2: Hydrolysis of Nitrile Starting Materials
  • Context: This is a significant issue when using 2-aminobenzonitrile as a starting material, particularly under acidic or basic conditions.

  • Mechanism: The nitrile group is susceptible to nucleophilic attack by water, leading to the formation of a primary amide (2-aminobenzamide). [4]This side reaction competes with the desired cyclization.

    G Start 2-Aminobenzonitrile DesiredPath Desired Cyclization Start->DesiredPath Reaction with Electrophile SidePath Hydrolysis Start->SidePath + H2O (Acid/Base) Product 2-Substituted Quinazoline DesiredPath->Product Byproduct 2-Aminobenzamide SidePath->Byproduct

    Caption: Competing Pathways for 2-Aminobenzonitrile.
  • Troubleshooting:

    • Anhydrous Conditions: The most effective way to prevent hydrolysis is to use rigorously dried solvents and reagents. Consider using molecular sieves to remove trace amounts of water.

    • Mild Conditions: If possible, opt for neutral or mildly acidic/basic reaction conditions. If strong acids or bases are necessary, try to use them in catalytic amounts and at lower temperatures.

    • Monitoring: Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and the 2-aminobenzamide byproduct.

Side Reaction 3: Over-oxidation to Quinazolinones
  • Context: In syntheses that proceed through a dihydroquinazoline intermediate, over-oxidation can lead to the formation of a quinazolin-4(3H)-one. This is especially relevant in dehydrogenative coupling reactions.

  • Mechanism: The dihydroquinazoline intermediate can be further oxidized at the C4 position, introducing a carbonyl group.

  • Troubleshooting:

    • Control of Oxidant: Carefully control the stoichiometry of the oxidizing agent. Using an excess of a strong oxidant can promote the formation of the quinazolinone.

    • Reaction Time and Temperature: Monitor the reaction progress and stop it once the desired quinazoline is formed to prevent further oxidation. Lowering the reaction temperature can also help to reduce the rate of over-oxidation.

    • Identification: The quinazolinone byproduct can be identified by the presence of a carbonyl stretch in the IR spectrum (around 1680-1700 cm⁻¹) and a downfield shift of the protons adjacent to the C4 position in the 1H NMR spectrum. [11]

Side Reaction 4: Formation of Benzoxazinones from Anthranilic Acid
  • Context: When anthranilic acid is used as a starting material, particularly with acylating agents, it can cyclize to form a 4H-3,1-benzoxazin-4-one.

  • Mechanism: The amino group of anthranilic acid is acylated, and the resulting N-acylanthranilic acid undergoes intramolecular cyclization via dehydration to form the benzoxazinone. [5][8]

    G AnthranilicAcid Anthranilic Acid NAcyl N-Acylanthranilic Acid AnthranilicAcid->NAcyl + Acylating Agent AcylatingAgent Acylating Agent AcylatingAgent->NAcyl Benzoxazinone 4H-3,1-Benzoxazin-4-one NAcyl->Benzoxazinone Intramolecular Cyclization (- H2O)

    Caption: Formation of Benzoxazinone Byproduct.
  • Troubleshooting:

    • Reaction Conditions: This side reaction is often favored by the conditions used to form the N-acyl intermediate for the Niementowski reaction. To favor quinazoline formation, ensure the presence of the amide component for the subsequent condensation and cyclization.

    • Alternative Starting Materials: If benzoxazinone formation is a persistent issue, consider using alternative starting materials such as anthranilamide or 2-aminobenzonitrile, which are not prone to this specific side reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and Aldehydes with In Situ Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 mmol) and the corresponding aldehyde (1.1 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Oxidation: Add an oxidizing agent such as manganese dioxide (MnO2, 5.0 mmol).

  • Heating: Stir the reaction mixture at reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the oxidant. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Purification of 2-Substituted Quinazolines by Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate. The polarity of the eluent should be adjusted to achieve good separation between the product and any impurities.

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar eluent and pour it into the column. Allow it to settle to create a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-substituted quinazoline.

Data Presentation

Side Reaction Common Starting Material(s) Key Byproduct(s) Mitigation Strategies
Incomplete OxidationAnthranilamide, Aldehyde2,3-Dihydroquinazolin-4(1H)-oneAddition of an oxidizing agent (e.g., O2, MnO2, DDQ)
Hydrolysis2-Aminobenzonitrile2-AminobenzamideUse of anhydrous solvents and reagents, mild reaction conditions
Over-oxidationDihydroquinazoline intermediatesQuinazolin-4(3H)-oneStoichiometric control of oxidant, monitoring reaction progress
Benzoxazinone FormationAnthranilic Acid, Acylating Agent4H-3,1-Benzoxazin-4-oneControl of reaction conditions, use of alternative starting materials

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Quinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinazoline core functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged scaffold. Here, we move beyond simple protocols to dissect the "why" behind experimental outcomes, offering field-proven insights to troubleshoot common challenges and optimize your reaction conditions. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of quinazoline chemistry, particularly for modifications at the C2 and C4 positions. However, achieving high yields and, more critically, controlling regioselectivity can be challenging.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a mixture of C2 and C4 substituted products in my SNAr reaction with 2,4-dichloroquinazoline. How can I favor substitution at the C4 position?

A1: This is a common regioselectivity challenge. The C4 position is generally more electrophilic and kinetically favored for nucleophilic attack due to the electronic influence of the adjacent nitrogen atom.[1][2][3] To enhance selectivity for the C4 position, consider the following strategies based on kinetic vs. thermodynamic control:[4][5]

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0-5 °C) will favor the kinetically controlled C4-substituted product, as the reaction will be less likely to have enough energy to overcome the activation barrier for the formation of the more thermodynamically stable C2 product.[2][6]

  • Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times will often yield a higher proportion of the C4-substituted isomer. Prolonged reaction times, especially at elevated temperatures, can lead to equilibration and formation of the C2-substituted or di-substituted products.[7]

  • Choice of Nucleophile: The nature of your nucleophile can influence selectivity. While a comprehensive study is often substrate-dependent, highly reactive nucleophiles may favor the more reactive C4 position under mild conditions.

  • Solvent Selection: The solvent can modulate the relative reactivity of the C2 and C4 positions. Experimenting with a range of aprotic polar (e.g., DMF, DMSO) versus less polar (e.g., THF, Dioxane) solvents can sometimes improve selectivity.[8]

Q2: My SNAr reaction is sluggish, and I have a significant amount of starting material left even after prolonged reaction times. What can I do?

A2: Sluggish SNAr reactions on the quinazoline core can often be attributed to a few key factors:

  • Insufficient Nucleophilicity: If your nucleophile is weakly basic or sterically hindered, it may not react efficiently. Consider using a stronger base to deprotonate the nucleophile in situ or switching to a more nucleophilic reagent if your synthetic scheme allows.

  • Poor Solubility: Quinazoline derivatives can have poor solubility in common organic solvents, limiting the effective concentration of reactants.[9] Screening solvents to find one that fully dissolves your starting materials at the reaction temperature is crucial. For polar substrates, consider DMF or DMSO.

  • Reaction Temperature: While low temperatures favor C4 selectivity, some reactions simply require more thermal energy to proceed at a reasonable rate. If selectivity is not an issue, gradually increasing the reaction temperature in 10-20 °C increments can significantly improve the reaction rate.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for SNAr reactions on quinazolines by efficiently overcoming activation energy barriers.[10][11][12]

Troubleshooting Guide: SNAr Reactions
Problem Possible Cause Recommended Solution Expected Outcome
Poor C4-Selectivity Reaction conditions favoring thermodynamic product.Lower reaction temperature (e.g., to 0 °C); shorten reaction time and monitor closely.[2][7]Increased ratio of C4- to C2-substituted product.
Low or No Conversion Poor nucleophile reactivity or low temperature.Use a stronger base to activate the nucleophile; gradually increase temperature.Increased consumption of starting material and product formation.
Poor solubility of starting materials.Screen for a solvent that provides better solubility (e.g., DMF, DMSO).[9]Homogeneous reaction mixture and improved reaction rate.
Formation of Di-substituted Product Use of excess nucleophile or prolonged reaction time.Use stoichiometric amounts of the nucleophile; carefully monitor reaction progress to stop after mono-substitution.Minimized formation of the di-substituted byproduct.

Section 2: Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the quinazoline core. However, low yields, catalyst deactivation, and poor regioselectivity are common hurdles.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed C-H arylation is giving very low yields. What are the likely causes and how can I fix it?

A1: Low yields in these reactions are often traced back to catalyst deactivation or suboptimal reaction conditions.[9] Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The nitrogen atoms in the quinazoline ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[9]

    • Ligand Screening: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)3) can often stabilize the catalytic species and promote the desired reaction over catalyst inhibition.[9][13]

    • Protecting Groups: In some cases, temporarily protecting one of the quinazoline nitrogen atoms can prevent catalyst poisoning.[9]

  • Suboptimal Reaction Parameters:

    • Base Selection: The base plays a crucial role in the C-H activation step. A systematic screening of bases (e.g., K2CO3, Cs2CO3, KOAc) is highly recommended.[9]

    • Solvent Purity: Ensure you are using dry, degassed solvents. Water and oxygen can rapidly deactivate the palladium catalyst.[9]

    • Temperature Optimization: C-H activation often requires elevated temperatures. Systematically screen temperatures to find the optimal balance between reaction rate and potential substrate/catalyst decomposition.

Q2: How can I control the regioselectivity of my C-H functionalization reaction? I'm getting a mixture of isomers.

A2: Regioselectivity in C-H functionalization is dictated by a combination of electronic effects, steric hindrance, and the use of directing groups.[14]

  • Inherent Reactivity: The electronic nature of the quinazoline ring itself will favor functionalization at certain positions.

  • Directing Groups: The most reliable way to control regioselectivity is by installing a directing group. A coordinating group at the N1 position, for example, can direct metallation and subsequent functionalization to the C8 position.[9][15]

  • Catalyst and Ligand Choice: In the absence of a strong directing group, the steric and electronic properties of the catalyst and ligand can influence which C-H bond is activated. Screening different catalyst/ligand combinations is often necessary to achieve the desired regioselectivity.[9][16]

Troubleshooting Guide: C-H Functionalization
Problem Possible Cause Recommended Solution Expected Outcome
Low Yield / No Reaction Catalyst deactivation by quinazoline nitrogens.Screen electron-rich, bulky phosphine ligands; consider using a protecting group on a ring nitrogen.[9]Improved catalyst stability and turnover, leading to higher yield.
Suboptimal base or solvent.Systematically screen a panel of bases (e.g., carbonates, phosphates) and anhydrous solvents.[9]Identification of conditions that promote the desired catalytic cycle.
Poor Regioselectivity Lack of directing influence.Install a directing group at a suitable position (e.g., N1) to guide the catalyst.[9][15]High selectivity for the desired constitutional isomer.
Inappropriate catalyst/ligand system.Screen various transition metal catalysts and ligands with different steric and electronic profiles.[9][16]Discovery of a catalytic system that favors the desired regioisomer.

Visualizing the Process: C-H Functionalization Workflow

G cluster_start Initial Observation: Low Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield in C-H Functionalization cause1 Catalyst Deactivation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Poor Substrate Solubility start->cause3 sol1 Screen Ligands (e.g., XPhos, SPhos) cause1->sol1 sol2 Use Protecting Group cause1->sol2 sol3 Screen Bases & Solvents cause2->sol3 sol4 Optimize Temperature cause2->sol4 sol5 Screen Solvents for Solubility cause3->sol5 outcome Optimized Reaction, High Yield sol1->outcome sol2->outcome sol3->outcome sol4->outcome sol5->outcome

Caption: A decision-making workflow for troubleshooting low yields in C-H functionalization reactions.

Section 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Cross-coupling reactions are indispensable for installing carbon-carbon bonds on the quinazoline scaffold. The Suzuki-Miyaura reaction is particularly common, but like any palladium-catalyzed process, it is sensitive to a variety of factors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of a haloquinazoline is failing. What are the first things I should check?

A1: When a Suzuki coupling fails, it's essential to return to the fundamentals of air- and water-sensitive reactions.

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands.[13]

  • Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is oven- or flame-dried. While some Suzuki protocols tolerate or even require a small amount of water, starting with anhydrous conditions is a good practice, especially during troubleshooting.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time. Use a fresh bottle or verify the quality of your reagent.

    • Base: Ensure your base (e.g., K2CO3, K3PO4) is finely powdered and dry.

    • Catalyst/Ligand: Use fresh, high-purity palladium precursors and ligands.

Q2: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.

  • Thorough Degassing: Before heating, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with argon for 20-30 minutes can also work.[13]

  • Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes promote homocoupling. Try using closer to a 1.1:1 ratio of boronic acid to haloquinazoline.

  • Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium precursors and ligands can help identify a system that favors the desired cross-coupling pathway.[13][17]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Possible Cause Recommended Solution Expected Outcome
No Reaction / Low Conversion Inactive catalyst (oxidation).Ensure rigorous inert atmosphere and use anhydrous, degassed solvents.[13]Formation of the active Pd(0) species and initiation of the catalytic cycle.
Poor quality of boronic acid or base.Use fresh, high-purity reagents. Grind the base to a fine powder.Efficient transmetalation step and improved reaction rate.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture using freeze-pump-thaw or argon sparging.[13]Suppression of oxidative side reactions and increased yield of the cross-coupled product.
Dehalogenation of Starting Material Presence of water or protic impurities.Use anhydrous solvents and reagents.Minimized protodehalogenation and preservation of the starting material for cross-coupling.
Optimizing Your Suzuki Reaction: A Parameter Screening Table

The following table provides a starting point for screening reaction parameters for a Suzuki coupling of a generic 4-chloroquinazoline with an arylboronic acid.

Parameter Condition 1 (Standard) Condition 2 (Alternative) Condition 3 (For difficult substrates) Rationale
Pd Source (mol%) Pd(PPh3)4 (5%)Pd(OAc)2 (2%)Pd2(dba)3 (2%)Pd(OAc)2 and Pd2(dba)3 are often more active precursors.[13]
Ligand (mol%) -PPh3 (4%)SPhos (4%)Bulky, electron-rich ligands like SPhos can accelerate oxidative addition.[18]
Base (equiv.) K2CO3 (2)K3PO4 (2)Cs2CO3 (2)Cs2CO3 is more soluble and often more effective for challenging couplings.[9]
Solvent Dioxane/H2O (4:1)Toluene/H2O (4:1)DMESolvent choice affects solubility and reaction kinetics.[19][20]
Temperature (°C) 90100110Higher temperatures can overcome activation barriers for less reactive substrates.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Product Product Quinazoline-Ar' ArX Quinazoline-X ArBOH2 Ar'-B(OR)₂ Base Base Waste1 X⁻ Waste2 B(OR)₂(OH)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with quinazoline derivatives. The following sections provide practical, in-depth solutions in a question-and-answer format, addressing common issues from the lab bench to preclinical development.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that frequently arise during the initial handling and experimental use of quinazoline compounds.

Q1: Why are my quinazoline compounds so poorly soluble in water?

A1: The limited aqueous solubility of many quinazoline derivatives stems from their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system. When combined with aromatic and other lipophilic (fat-loving) substituents, this structure leads to high crystal lattice energy—meaning the molecule is very stable in its solid, crystalline form—and low polarity.[1] Water, a highly polar solvent, struggles to break down this stable crystal structure and solvate the nonpolar molecule, resulting in poor solubility.[1] Consequently, many quinazoline-based compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]

Q2: I'm starting an in vitro assay. What is the very first step I should take if my quinazoline compound won't dissolve in my aqueous buffer?

A2: The standard and most crucial first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is overwhelmingly the most common and effective choice for this purpose.[1][2] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-60°C) and brief ultrasonication can significantly aid the process.[1][2] Once you have a clear, concentrated stock, you can perform serial dilutions into your final aqueous assay buffer. It is critical to add the stock solution to the buffer incrementally while vortexing or stirring to minimize localized high concentrations that can cause immediate precipitation.[1]

Q3: Is the DMSO in my final solution toxic to the cells in my assay?

A3: This is a critical consideration. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[3] Most cell lines can tolerate a final DMSO concentration of 0.5% (v/v) without significant cytotoxic effects, and 0.1% is widely considered safe.[4][5] However, sensitivity varies greatly between cell lines, with primary cells often being more sensitive than established cell lines.[5] Concentrations of 1% or higher have been reported to cause toxic effects, including inhibiting cell proliferation.[3][4]

Recommendation: Always run a "vehicle control" experiment, where you treat cells with the highest concentration of DMSO that will be present in your assay (without your compound) to ensure the observed effects are due to your quinazoline compound and not the solvent. For sensitive assays or primary cells, aim for a final DMSO concentration below 0.1%.[5][6]

Part 2: In-Depth Troubleshooting & Protocol Guides

This section provides detailed solutions and step-by-step protocols for more complex solubility challenges.

Issue 1: My compound precipitates when I dilute my DMSO stock into the aqueous buffer.

This common problem, often called "crashing out" or precipitation upon dilution, occurs when the final concentration of the compound exceeds its solubility limit in the final aqueous/organic solvent mixture.[1]

Troubleshooting Workflow for Precipitation

Below is a decision-making workflow to address this issue systematically.

G cluster_0 start Start: Compound Precipitates Upon Dilution q1 Is reducing the final assay concentration an option? start->q1 a1_yes Yes: Lower the concentration. This is the simplest solution. q1->a1_yes Yes a1_no No: Concentration must be maintained. q1->a1_no No end_node Problem Solved a1_yes->end_node q2 Can the pH of the aqueous buffer be modified? a1_no->q2 a2_yes Yes: Adjust pH. (See Protocol 1) q2->a2_yes Yes a2_no No: pH is critical for the assay. q2->a2_no No a2_yes->end_node q3 Select a Solubilizing Excipient a2_no->q3 opt1 Co-solvents (e.g., Ethanol, PEG) q3->opt1 opt2 Surfactants (e.g., Tween® 80) q3->opt2 opt3 Cyclodextrins (e.g., HP-β-CD) q3->opt3 opt1->end_node opt2->end_node opt3->end_node

Caption: Decision workflow for troubleshooting compound precipitation.

Solution Details:

  • Reduce Concentration: The most straightforward solution is to lower the final working concentration of your compound to fall within its solubility limit.[2]

  • pH Adjustment: Quinazoline scaffolds contain basic nitrogen atoms, making their derivatives' solubility highly pH-dependent.[1][7][8] As weak bases, their solubility often increases dramatically in acidic conditions (lower pH) where the nitrogen atoms become protonated (ionized).[1]

    • Causality: The ionized, charged form of a molecule is more polar and interacts more favorably with water, thus increasing solubility. A pH change of just a few units away from the compound's pKa can increase solubility by orders of magnitude.[9]

  • Use of Solubilizing Excipients: When pH modification is not possible, various excipients can be added to the aqueous buffer to maintain solubility.[2]

    • Co-solvents: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility.[1][9] These agents work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic quinazoline compound.[9]

    • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%).[1] Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into micelles, which can encapsulate the hydrophobic compound in their core, keeping it dispersed in the aqueous medium.[9]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[9] They can form "inclusion complexes" with quinazoline molecules, where the hydrophobic drug sits inside the cyclodextrin cavity, effectively shielding it from the water and increasing its apparent solubility.[1][2][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility.[9]

Protocol 1: Performing a pH-Dependent Solubility Profile

This experiment is crucial for understanding how to best formulate your ionizable quinazoline compound.

  • Prepare Buffers: Make a series of biologically compatible buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: Add an excess amount of your solid quinazoline compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.

  • Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to visualize the pH-solubility profile.

Part 3: Advanced Strategies for In Vivo Applications

Potent in vitro activity often fails to translate to in vivo efficacy due to poor absorption in the gastrointestinal (GI) tract, which is a direct consequence of low aqueous solubility.[1][9]

Issue 2: My compound has potent in vitro activity but shows poor oral bioavailability in animal models.

This is a classic challenge for BCS Class II drugs, where absorption is limited by the dissolution rate.[9] The key is to use advanced formulation strategies to enhance how quickly and completely the drug dissolves in GI fluids.[1]

Comparison of Advanced Formulation Strategies

Formulation StrategyMechanism of ActionExample & Efficacy Boost
Salt Formation Converts the neutral (often basic) quinazoline into a salt, which typically has higher aqueous solubility and a faster dissolution rate.[1]Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[1]
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG). This reduces particle size and converts the drug to a more soluble amorphous (non-crystalline) state.[1][9][10]A solid dispersion of Lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate.[1]
Nanosuspension The drug's particle size is reduced to the nanometer range, which dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[1][11]A nanoliposomal formulation of Erlotinib improved drug bioavailability by nearly 2 times.[1]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This formulation spontaneously forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, keeping the drug in a dissolved state.[2][12][13]A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in dissolution rate.[1]

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This is a common and effective lab-scale method for creating an amorphous solid dispersion to improve dissolution.[11]

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both your quinazoline compound and the carrier are fully soluble.[1][9]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).[9] Dissolve both components completely in the chosen solvent within a round-bottom flask to create a clear solution.[9][11]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled, low temperature (e.g., 40-50°C) to prevent any thermal degradation of the compound.[9] Continue until a dry solid film has formed on the flask wall.[9]

  • Final Drying: Further dry the solid mass in a vacuum oven to remove all residual solvent.

  • Processing: Scrape the resulting solid dispersion from the flask and gently pulverize it into a fine powder. This powder can then be used for dissolution testing or formulated into a final dosage form for in vivo studies.

References

Technical Support Center: Purity Assessment of 6-Bromo-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical assessment of 6-bromo-quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accurate determination of purity for this important class of compounds.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with many of its derivatives showing significant biological activity.[1][2][3] The introduction of a bromine atom at the 6-position can further enhance these therapeutic properties.[4] Consequently, rigorous purity assessment is a critical step in the research and development pipeline to ensure the safety and efficacy of these potential drug candidates.[5] This guide provides a comprehensive overview of the key analytical techniques and practical solutions to common challenges encountered during purity analysis.

Core Analytical Techniques: A Comparative Overview

The purity of 6-bromo-quinazoline derivatives is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages and is often used in a complementary fashion to build a comprehensive purity profile.

Analytical TechniquePrincipleStrengthsCommon Applications
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, with UV detection.[6]Robust, reproducible, and cost-effective for quantification.[6][7]Routine purity checks, quantification of the main component, and detection of known impurities.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity, with detection by mass-to-charge ratio.[6]High sensitivity and selectivity; provides molecular weight information.[6][9][10]Impurity identification, degradation product analysis, and trace-level quantification.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of a molecule.[11]Unambiguous structure elucidation and identification of impurities.[11]Structural confirmation of the main component and identification of unknown impurities.[11]
Elemental Analysis (EA) Determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms.[12]Confirms the elemental composition and can indicate the presence of inorganic impurities or residual solvents.[12][13]Final confirmation of the empirical formula and assessment of overall purity.[12][14]
Logical Workflow for Purity Assessment

A logical and efficient workflow is crucial for the comprehensive purity assessment of 6-bromo-quinazoline derivatives. The following diagram illustrates a typical workflow, starting from initial screening to final purity confirmation.

Purity Assessment Workflow Purity Assessment Workflow for 6-Bromo-Quinazoline Derivatives cluster_0 Initial Screening & Separation cluster_1 Identification & Structural Elucidation cluster_2 Definitive Purity & Confirmation cluster_3 Final Report TLC Thin Layer Chromatography (TLC) - Quick purity check - Method development HPLC_UV HPLC-UV - Primary purity assessment - Quantitation TLC->HPLC_UV Method Optimization LC_MS LC-MS - Molecular weight confirmation - Impurity identification HPLC_UV->LC_MS Impurity Detection Report Purity Certificate - Combined data analysis - Final purity value HPLC_UV->Report Quantitative Data NMR NMR Spectroscopy (¹H, ¹³C) - Structural confirmation - Isomer differentiation LC_MS->NMR Structural Clues HRMS High-Resolution Mass Spectrometry (HRMS) - Exact mass determination NMR->HRMS Confirm Structure EA Elemental Analysis - Elemental composition confirmation HRMS->EA Confirm Formula EA->Report Final Confirmation

Caption: Logical workflow for purity assessment.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during the purity analysis of 6-bromo-quinazoline derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the primary technique for purity assessment due to its high resolution and quantitative accuracy. A typical reversed-phase method is suitable for these compounds.[7][8]

FAQ 1: My 6-bromo-quinazoline derivative peak is tailing. What are the likely causes and solutions?

Answer: Peak tailing in HPLC is a common issue that can compromise peak integration and accuracy. The primary causes for peak tailing with quinazoline derivatives often relate to secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Troubleshooting Steps:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the quinazoline ring can interact with residual acidic silanol groups on the silica-based C18 column, leading to tailing.

    • Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte. Alternatively, using a base-deactivated column can mitigate these secondary interactions.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If the pH is close to the pKa of the quinazoline derivative, both ionized and non-ionized forms may exist, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. For basic compounds like quinazolines, a lower pH (e.g., pH 3-4 using formic or phosphoric acid) will ensure the compound is fully protonated and elutes as a single sharp peak.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample solution.[15]

Experimental Protocol: Mitigating Peak Tailing

Peak Tailing Troubleshooting Troubleshooting HPLC Peak Tailing Start Observe Peak Tailing Check_pH Is mobile phase pH 2 units from pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Overload Is sample concentration too high? Check_pH->Check_Overload Yes Adjust_pH->Check_Overload Reduce_Conc Dilute sample or reduce injection volume Check_Overload->Reduce_Conc Yes Check_Silanol Are secondary silanol interactions suspected? Check_Overload->Check_Silanol No Reduce_Conc->Check_Silanol Add_TEA Add 0.1% Triethylamine to mobile phase Check_Silanol->Add_TEA Yes Use_BD_Column Use a base-deactivated column Check_Silanol->Use_BD_Column Yes End Sharp Peak Achieved Check_Silanol->End No Add_TEA->End Use_BD_Column->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

FAQ 2: I am seeing extraneous peaks in my chromatogram. How can I determine if they are impurities or artifacts?

Answer: Distinguishing between genuine impurities and system artifacts is a critical step in accurate purity assessment. A systematic approach is necessary to identify the source of these peaks.

Troubleshooting Steps:

  • Blank Injection: Inject a blank solvent (the same solvent used to dissolve your sample). If the extraneous peaks are still present, they are likely artifacts from the solvent, mobile phase, or system contamination.

    • Insight: This is the quickest way to rule out sample-related impurities.

  • Mobile Phase Contamination: Impurities in the mobile phase can accumulate on the column and elute as peaks, especially during gradient runs.

    • Solution: Prepare fresh mobile phase using high-purity solvents and additives. Degas the mobile phase thoroughly to prevent air bubbles, which can also cause baseline disturbances.[16]

  • Sample Degradation: 6-Bromo-quinazoline derivatives can be susceptible to degradation under certain conditions (e.g., in solution over time, or exposure to light).

    • Solution: Prepare samples fresh and analyze them promptly. To confirm degradation, re-inject an aged sample solution and compare the chromatogram to that of a freshly prepared sample.

  • Carryover from Previous Injections: If the extraneous peaks have the same retention time as components from a previous run, this indicates carryover.

    • Solution: Implement a robust needle wash protocol and, if necessary, a blank injection between samples to flush the system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying impurities by providing molecular weight information.[9][10]

FAQ 3: My 6-bromo-quinazoline derivative shows poor ionization in ESI-MS. How can I improve the signal?

Answer: The efficiency of electrospray ionization (ESI) is highly dependent on the analyte's ability to form ions in solution. For quinazoline derivatives, which are basic, positive ion mode is typically used.

Strategies to Enhance Ionization:

  • Mobile Phase Additives: The presence of a proton source is crucial for efficient ionization in positive mode.

    • Solution: Add a volatile acid, such as formic acid or acetic acid, to the mobile phase at a concentration of 0.1%.[8] This will promote the formation of protonated molecules ([M+H]^+).

  • Solvent Composition: The organic solvent in the mobile phase can influence the desolvation process in the ESI source.

    • Solution: Acetonitrile is often preferred over methanol as it can lead to more efficient solvent evaporation and better ionization for some compounds.

  • Source Parameter Optimization: The physical parameters of the ESI source, such as capillary voltage, gas flow, and temperature, have a significant impact on signal intensity.

    • Solution: Perform a systematic optimization of the source parameters. This can often be automated using the instrument's software.

FAQ 4: I've detected an impurity by LC-MS. How can I confirm its identity?

Answer: Confirming the identity of an unknown impurity requires a combination of data from different analytical techniques.

Workflow for Impurity Identification:

  • High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the impurity. This allows for the prediction of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information. The fragmentation pattern can be compared to that of the parent compound to identify structural modifications.[10][17]

  • NMR Spectroscopy: If the impurity is present at a sufficient concentration, it can be isolated using preparative HPLC and its structure elucidated by NMR.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and can provide definitive proof of purity.[11]

FAQ 5: The ¹H NMR spectrum of my 6-bromo-quinazoline derivative is complex and shows overlapping signals. How can I simplify the spectrum for analysis?

Answer: Overlapping signals in the aromatic region are common for quinazoline derivatives. Several NMR techniques can be employed to resolve these signals and facilitate structural analysis.

Techniques for Spectral Simplification:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can resolve overlapping multiplets.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the spin systems in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is useful for assigning signals in crowded regions.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different fragments of the molecule.

Step-by-Step Protocol: Sample Preparation for NMR

  • Sample Weighing: Accurately weigh 5-10 mg of the 6-bromo-quinazoline derivative.[11]

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[11]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[11]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound and is a fundamental measure of purity.[12][13][18][19]

FAQ 6: My elemental analysis results deviate from the calculated values by more than the acceptable 0.4%. What are the possible reasons?

Answer: A deviation of more than ±0.4% between the found and calculated elemental composition suggests the presence of impurities.[14]

Potential Sources of Deviation:

  • Residual Solvents or Water: The presence of residual solvents from the synthesis or purification process, or adsorbed water, will alter the elemental composition.

    • Self-Validation: The presence of residual solvents can be confirmed and quantified by ¹H NMR. Thermogravimetric analysis (TGA) can be used to determine the water content.

  • Inorganic Impurities: Salts or other inorganic reagents carried over from the synthesis will not be detected by many spectroscopic methods but will affect the elemental analysis.

    • Solution: Ensure the final compound is thoroughly washed and purified to remove any inorganic materials.

  • Incomplete Combustion: Some compounds may not combust completely in the elemental analyzer, leading to inaccurate results.

    • Solution: Consult with the analytical service provider to ensure the appropriate combustion conditions are used for your compound class.

Method Validation

For use in a regulatory environment, the analytical methods for purity assessment must be validated to ensure they are fit for their intended purpose.[5][20][21][22]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[20]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[20]
Accuracy The closeness of the test results to the true value.[22]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[22]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]

For a comprehensive guide on analytical method validation, refer to the ICH Q2(R1) guidelines.

References

Validation & Comparative

The Halogen Effect: A Comparative Analysis of 6-Bromo vs. 6-Chloro Quinazoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents, most notably in the realm of oncology. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. Among the various positions on the quinazoline ring, the 6-position has garnered significant attention, with halogen substitution emerging as a key strategy to enhance biological activity. This guide provides an in-depth comparative analysis of 6-bromo and 6-chloro quinazoline derivatives, exploring how the subtle yet significant differences between these two halogens influence their synthesis, chemical properties, and, ultimately, their therapeutic potential.

The Rationale for Halogenation at the 6-Position

The introduction of a halogen atom at the 6-position of the quinazoline ring can profoundly impact a molecule's physicochemical and biological properties. Halogens can modulate lipophilicity, which influences cell membrane permeability and oral bioavailability. Furthermore, their electron-withdrawing nature can alter the electron density of the quinazoline ring system, affecting its interaction with biological targets. Studies have demonstrated that the presence of a halogen at this position can significantly improve the anticancer effects of quinazoline derivatives.[1]

Synthesis of 6-Bromo and 6-Chloro Quinazoline Derivatives: A Comparative Workflow

The synthesis of 6-halogenated quinazolines typically commences from the corresponding substituted anthranilic acid. While the overall synthetic strategies for 6-bromo and 6-chloro derivatives are analogous, the choice of starting materials and reagents is dictated by the desired halogen.

A common synthetic route involves the initial construction of the quinazolinone core, followed by chlorination at the 4-position to generate a reactive intermediate for subsequent nucleophilic substitution.

Synthetic Workflow General Synthetic Workflow for 6-Halogenated 4-Anilinoquinazolines A 5-Bromo/Chloro Anthranilic Acid B 6-Bromo/Chloro-2-phenyl-4H-3,1-benzoxazin-4-one A->B Acylation C 6-Bromo/Chloro-2-phenylquinazolin-4(3H)-one B->C Amination D 4,6-Di-Bromo/Chloro-2-phenylquinazoline C->D Chlorination (e.g., POCl3) E 6-Bromo/Chloro-4-(substituted-anilino)-2-phenylquinazoline D->E Nucleophilic Substitution (Substituted Aniline)

Caption: General synthetic workflow for 6-halogenated 4-anilinoquinazolines.

Experimental Protocol: Synthesis of a Representative 6-Bromo-4-anilinoquinazoline

This protocol details the synthesis of a 6-bromo-4-anilinoquinazoline derivative, a common scaffold for kinase inhibitors.

Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]

  • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The obtained residue is recrystallized from ethanol to yield the key intermediate.

Step 2: S-Alkylation/Arylation [1]

  • The intermediate from Step 1 (1 mmol) is dissolved in 15 mL of Dimethylformamide (DMF).

  • Potassium carbonate (K2CO3) (1.2 mmol) is added over 5 minutes.

  • The appropriate alkyl halide or substituted benzyl bromide (1.5 mmol) is added to the reaction mixture.

  • The resulting mixture is refluxed for 24 hours.

  • After completion (monitored by TLC), the reaction mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol to obtain the final product.

Comparative Analysis of Biological Activity: The Bromo vs. Chloro Conundrum

The choice between a bromine and a chlorine atom at the 6-position can have a discernible impact on the biological activity of quinazoline derivatives. This is often attributed to the differences in their atomic size, electronegativity, and polarizability, which in turn affect their binding interactions with target proteins.

A study exploring a series of novel quinazoline derivatives as potential antitumor agents found that the incorporation of different halogen atoms (F, Cl, or Br) in the para position of a phenyl ring attached to the quinazoline scaffold resulted in increased antiproliferative activity against five cancer cell lines. Notably, the bromo-substituted compound exhibited superior activity compared to its fluoro and chloro counterparts against the MGC-803 cell line.[2]

Insights from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors have provided valuable insights into the role of 6-position substituents. The quinazoline core is a well-established scaffold for EGFR inhibitors due to its ability to form key interactions with the ATP-binding site of the kinase domain.[3][4] Halogen substitution at the 6-position is a common feature in many potent EGFR inhibitors.[1]

While a comprehensive head-to-head comparison of large series of 6-bromo versus 6-chloro derivatives is not extensively documented in a single study, the available data suggests that the optimal halogen can be context-dependent, relying on the overall substitution pattern of the molecule and the specific biological target.

Table 1: Comparative Anticancer Activity of Halogenated Quinazoline Derivatives

Compound ID6-Position SubstituentOther Key SubstituentsCancer Cell LineIC50 (µM)Reference
Compound A Bromo4-(4-bromophenyl)aminoMGC-8031.89[2]
Compound B Chloro4-(4-chlorophenyl)aminoMGC-803>10[2]
Compound C Bromo2-mercapto-3-phenylMCF-715.85 ± 3.32[1]
Compound D Bromo2-mercapto-3-phenylSW48017.85 ± 0.92[1]
Compound E Chloro4-((1,5-diaryl-1,4-pentadien-3-one)amino)MGC-803Good Activity[5]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many 6-halogenated quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell signaling and tumor growth.

EGFR Signaling Pathway Simplified EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 6-Halogenated Quinazoline Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-halogenated quinazoline derivatives.

By binding to the ATP-binding pocket of the EGFR kinase domain, these quinazoline derivatives prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-proliferative signals and inducing apoptosis in cancer cells.

Conclusion and Future Perspectives

The choice between a 6-bromo and a 6-chloro substituent on the quinazoline scaffold is a critical decision in the design of novel therapeutic agents. While both halogens can enhance biological activity, subtle differences in their physicochemical properties can lead to variations in potency and selectivity. The available evidence suggests that in certain contexts, the larger and more polarizable bromine atom may offer advantages in forming favorable interactions with the target protein.

References

A Comparative Guide to the Efficacy of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, quinazoline-based kinase inhibitors represent a cornerstone in the treatment of malignancies driven by aberrant kinase signaling. This guide provides a comparative analysis of the efficacy of several prominent quinazoline inhibitors, grounded in experimental data. We will delve into their mechanisms of action, compare their potency against key kinase targets, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for their work in this critical field.

The Evolution and Mechanism of Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors. These small molecules typically function by competing with adenosine triphosphate (ATP) for binding to the catalytic cleft of the kinase domain. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive tumor cell proliferation and survival.

The development of these inhibitors can be broadly categorized into distinct generations, each with an improved efficacy profile and the ability to overcome resistance mechanisms.

  • First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib were among the first quinazoline-based inhibitors to receive clinical approval. They reversibly bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Their efficacy is most pronounced in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.

  • Second-Generation (Irreversible Pan-ErbB Inhibitors): Afatinib and Lapatinib represent a key advancement. Afatinib irreversibly binds to EGFR, HER2, and HER4, forming a covalent bond with a cysteine residue in the kinase domain.[3][4] This irreversible binding provides a more sustained inhibition of signaling. Lapatinib is a dual inhibitor that reversibly targets both EGFR and HER2.[5][6]

  • Third-Generation (Mutation-Specific Irreversible Inhibitors): Osimertinib was specifically designed to overcome the T790M resistance mutation in EGFR, which is a common mechanism of acquired resistance to first-generation inhibitors.[7] It forms an irreversible covalent bond with the C797 residue in the mutant EGFR kinase domain while showing less activity against wild-type EGFR, thereby reducing some of the side effects associated with broader spectrum inhibitors.[8]

  • Multi-Kinase Inhibitors: Vandetanib exemplifies a broader approach, targeting not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and RET tyrosine kinases, making it effective in cancers where these pathways are critical, such as medullary thyroid cancer.[9][10][11]

The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition for these quinazoline-based drugs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Ligand EGF/Ligand Ligand->EGFR Binds Inhibitor Quinazoline Inhibitors (Gefitinib, Erlotinib, Afatinib, Lapatinib, Osimertinib) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of inhibition.

Comparative Efficacy: A Quantitative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several key quinazoline-based kinase inhibitors against a panel of wild-type and mutant kinases, as determined by in vitro biochemical or cellular assays. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Gefitinib EGFR (wt)2.0 - 4.3[2]
EGFR (L858R)1.1 - 10[2]
EGFR (Exon 19 del)0.8 - 5.4[2]
EGFR (L858R/T790M)>1000[2]
Erlotinib EGFR (wt)2 - 5[2]
EGFR (L858R)4[2]
EGFR (Exon 19 del)1[2]
EGFR (L858R/T790M)>500[2]
Afatinib EGFR (wt)0.5[12]
EGFR (L858R)0.4[12]
EGFR (Exon 19 del)0.2[12]
EGFR (L858R/T790M)10[12]
HER214[12]
Osimertinib EGFR (wt)490[7]
EGFR (L858R)12[7]
EGFR (Exon 19 del)15[7]
EGFR (L858R/T790M)1[7]
Lapatinib EGFR10.8
HER29.3
HER2 (BT-474 cells)100
HER2 (SK-BR-3 cells)79[5]
Vandetanib VEGFR-240[3][4][13]
EGFR500[3][4][13]
RET100 - 130[3][4][13]

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate quinazoline-based kinase inhibitors.

In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of a compound by measuring the phosphorylation of a specific substrate.

Principle: The HTRF assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate-labeled antibody) and an acceptor fluorophore (XL665-labeled streptavidin). When the biotinylated substrate is phosphorylated by the kinase, the anti-phospho-substrate antibody and streptavidin bind, bringing the donor and acceptor into close proximity and generating a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 5X kinase buffer (e.g., 250 mM HEPES, pH 7.0, 25 mM MgCl2, 25 mM DTT, 0.5% BSA).

    • Dilute the purified kinase (e.g., EGFR, HER2) and the biotinylated substrate to the desired concentrations in 1X kinase buffer.

    • Prepare a stock solution of the quinazoline inhibitor in 100% DMSO and perform serial dilutions.

    • Prepare an ATP solution in 1X kinase buffer. The final concentration should be at the Km of the kinase for ATP.

    • Prepare the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin in detection buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add 4 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the premixed detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP and, consequently, the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., A549 for EGFR, BT-474 for HER2).

    • Seed the cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline inhibitor in complete growth medium at 2X the final desired concentrations.

    • Remove the old medium and add 100 µL of the medium containing the diluted inhibitor or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from wells containing medium only.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

The following diagram outlines the general workflow for assessing inhibitor efficacy.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase_Prep Prepare Purified Kinase & Substrate Reaction Incubate Kinase, Substrate, ATP & Inhibitor Kinase_Prep->Reaction Inhibitor_Dilution_B Serial Dilution of Inhibitor Inhibitor_Dilution_B->Reaction Detection_B Add Detection Reagents (e.g., HTRF) Reaction->Detection_B Readout_B Measure Signal (Fluorescence) Detection_B->Readout_B IC50_B Calculate IC50 Readout_B->IC50_B Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Inhibitor (72h) Cell_Seeding->Treatment Inhibitor_Dilution_C Serial Dilution of Inhibitor Inhibitor_Dilution_C->Treatment Detection_C Add Viability Reagent (e.g., CellTiter-Glo) Treatment->Detection_C Readout_C Measure Signal (Luminescence) Detection_C->Readout_C IC50_C Calculate IC50 Readout_C->IC50_C

Caption: Experimental workflow for assessing inhibitor efficacy.

Western Blotting for Target Phosphorylation

This technique is used to qualitatively or semi-quantitatively assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of the target kinase and its downstream effectors.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the protein of interest (e.g., phospho-EGFR, phospho-Akt). The amount of phosphorylated protein is then compared to the total amount of the protein and a loading control.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed and treat cells with the quinazoline inhibitor as described in the cell viability assay protocol. A shorter treatment time (e.g., 1-24 hours) is often sufficient.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt, anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for the total protein and a housekeeping protein like β-actin.

    • Quantify the band intensities using densitometry software.

Conclusion and Future Perspectives

The quinazoline scaffold has been instrumental in the development of a diverse and highly effective class of kinase inhibitors. From the first-generation reversible inhibitors like gefitinib and erlotinib to the third-generation mutation-specific agent osimertinib, and the multi-targeted vandetanib, each compound offers a distinct efficacy profile. The choice of inhibitor is increasingly guided by the specific genetic makeup of the tumor, highlighting the importance of personalized medicine.

The experimental protocols detailed in this guide provide a framework for the rigorous and reproducible evaluation of these and future kinase inhibitors. As our understanding of cancer biology deepens, the development of novel quinazoline-based compounds that can overcome emerging resistance mechanisms and target a wider range of kinases will undoubtedly continue to be a vibrant and critical area of research.

References

Navigating the Therapeutic Landscape of 6-Bromo-Quinazoline Derivatives: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving pursuit of novel therapeutic agents, the quinazoline scaffold has emerged as a cornerstone in medicinal chemistry, particularly in the development of anticancer drugs. The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance biological activity, making 6-bromo-quinazoline derivatives a subject of intense research. This guide provides a comprehensive comparison of in vitro and in vivo studies of these promising compounds, offering researchers, scientists, and drug development professionals an in-depth analysis of their performance, supported by experimental data and detailed methodologies.

The Rationale for Bromination: Enhancing Potency and Specificity

The introduction of a halogen, such as bromine, at the 6-position of the quinazoline core is a well-established strategy in drug design.[1][2] This modification can influence the compound's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with target proteins. Studies have consistently shown that the presence of a halogen at this position can lead to improved anticancer effects.[1][2]

In Vitro Evaluation: A Foundation for Anticancer Potential

A vast body of research has been dedicated to the in vitro assessment of 6-bromo-quinazoline derivatives, primarily focusing on their cytotoxic effects against a panel of cancer cell lines. These studies provide the initial, crucial evidence of a compound's potential as a therapeutic agent.

Key Molecular Target: Epidermal Growth Factor Receptor (EGFR)

Many 6-bromo-quinazoline derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5] These derivatives typically act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP to block the receptor's signaling cascade.[6]

Signaling Pathways Under Scrutiny

The inhibition of EGFR by 6-bromo-quinazoline derivatives disrupts downstream signaling pathways crucial for tumor growth, most notably the PI3K/Akt/mTOR pathway.[7][8][9] This pathway is a central regulator of cell metabolism, growth, and proliferation, and its hyperactivation is common in cancer.[1][7]

EGFR_PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bromoquinazoline 6-Bromo-Quinazoline Derivative Bromoquinazoline->EGFR Inhibition

Caption: Inhibition of EGFR by 6-bromo-quinazoline derivatives blocks the PI3K/Akt/mTOR signaling pathway.

Comparative In Vitro Cytotoxicity

The most common method for evaluating the in vitro anticancer activity of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10][11][12] The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

The choice of cell lines for these assays is critical. For instance, the MCF-7 cell line, derived from a breast adenocarcinoma, is widely used because it expresses estrogen receptors, making it a valuable model for hormone-dependent breast cancer.[13][14][15] The SW480 cell line, originating from a primary colon adenocarcinoma, is a well-established model for colorectal cancer research and includes distinct subpopulations that can be used to study cancer stem cells.[2][16]

Compound IDR Group (Substitution at position 2)Target Cell LineIC50 (µM)Reference
8a n-butylMCF-7 (Breast Cancer)15.85 ± 3.32[2][3]
SW480 (Colon Cancer)17.85 ± 0.92[2][3]
5b Fluoro-substituted phenyl (meta position)MCF-7 (Breast Cancer)0.53[4]
SW480 (Colon Cancer)1.95[4]

Note: The data presented here is a selection from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols: A Guide to Best Practices

To ensure the integrity and reproducibility of research findings, it is essential to follow well-defined experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of 6-bromo-quinazoline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 6-bromo-quinazoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromo-quinazoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Compounds incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cell viability.

Protocol 2: EGFR Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • 6-bromo-quinazoline derivatives

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Enzyme and Substrate Addition: Add the EGFR enzyme and peptide substrate to the wells of the assay plate.

  • Inhibitor Addition: Add the diluted compounds to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent signal.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

In Vivo Evaluation: Bridging the Gap from Bench to Bedside

While in vitro studies are indispensable for initial screening, in vivo studies in animal models are critical for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism setting.[17] However, a comprehensive review of the literature reveals a notable scarcity of specific in vivo data for 6-bromo-quinazoline derivatives.[18]

Much of the available in vivo research has been conducted on the broader class of quinazoline derivatives.[19][20] These studies have demonstrated that certain quinazoline compounds can significantly inhibit tumor growth in xenograft models, where human cancer cells are implanted into immunocompromised mice.[19] For instance, some quinazoline derivatives have shown effective tumor suppression in xenograft models of non-small cell lung cancer and neuroblastoma.[19]

The Path Forward: A Call for More In Vivo Research

The limited availability of in vivo data for 6-bromo-quinazoline derivatives represents a significant knowledge gap and a crucial area for future research. To fully understand the therapeutic potential of this promising class of compounds, further investigation is needed in the following areas:

  • Xenograft Studies: To determine the in vivo efficacy of lead 6-bromo-quinazoline derivatives in inhibiting tumor growth.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand how these compounds are absorbed, distributed, metabolized, and excreted, and to correlate their concentrations with their biological effects.

  • Toxicity Studies: To assess the safety profile of these compounds in animal models.

Conclusion: A Promising Scaffold Warranting Deeper Investigation

6-Bromo-quinazoline derivatives have demonstrated significant potential as anticancer agents in a multitude of in vitro studies. Their ability to potently inhibit key targets like EGFR and disrupt critical signaling pathways provides a strong rationale for their continued development. However, the transition from promising in vitro activity to a viable clinical candidate is contingent upon rigorous in vivo validation. The current landscape highlights a clear need for more comprehensive animal studies to fully elucidate the therapeutic potential and safety of this important class of molecules. The insights gained from such research will be invaluable in guiding the design of next-generation quinazoline-based therapies for the treatment of cancer.

References

A Comparative Spectroscopic Guide to 6-Bromo-2-(methylsulfanyl)quinazoline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation. In the landscape of heterocyclic compounds, quinazoline derivatives stand out for their broad spectrum of biological activities. The introduction of a bromine atom and a methylsulfanyl group to the quinazoline scaffold creates a series of positional isomers, each with potentially distinct physicochemical and pharmacological profiles. The unambiguous identification of these isomers is paramount, and spectroscopic techniques are the primary tools for this purpose.

This guide provides a comprehensive, in-depth comparison of the spectroscopic properties of 6-Bromo-2-(methylsulfanyl)quinazoline and its positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip researchers with the knowledge to confidently distinguish between these closely related molecules. This analysis is grounded in both experimental data and the fundamental principles of spectroscopy, offering insights into how the position of the bromine substituent influences the spectral output.

The Isomers in Focus: A Structural Overview

The core of our investigation revolves around the quinazoline ring system, a fusion of a benzene and a pyrimidine ring. The isomers under consideration are distinguished by the position of the bromine atom on the benzene ring, while the 2-position is consistently substituted with a methylsulfanyl (-SCH₃) group. The primary positional isomers are:

  • 5-Bromo-2-(methylsulfanyl)quinazoline

  • This compound

  • 7-Bromo-2-(methylsulfanyl)quinazoline

  • 8-Bromo-2-(methylsulfanyl)quinazoline

The following sections will dissect the expected and observed spectroscopic characteristics of these isomers. It is important to note that while a wealth of spectroscopic data exists for quinazoline derivatives, obtaining a complete, directly comparable dataset for all positional isomers of 2-(methylsulfanyl)quinazoline from a single source is challenging. Therefore, this guide synthesizes available data for the target compounds and closely related analogues to provide a robust comparative framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers.

¹H NMR Spectroscopy: Probing the Proton Environments

The chemical shifts and coupling constants of the protons on the quinazoline ring are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom and the electron-donating/anisotropic effects of the methylsulfanyl group will influence the proton resonances.

Expected Chemical Shift Patterns:

The protons on the benzene portion of the quinazoline ring (H-5, H-6, H-7, H-8) and the lone proton on the pyrimidine ring (H-4) will exhibit distinct patterns for each isomer. The methyl protons of the -SCH₃ group will appear as a singlet, typically in the range of δ 2.5-2.8 ppm.

A Deeper Look at Isomeric Differentiation:

  • This compound: The bromine at the 6-position will deshield the adjacent protons, H-5 and H-7. We would expect to see a characteristic splitting pattern for these aromatic protons.

  • 5-Bromo-2-(methylsulfanyl)quinazoline: The bromine at the 5-position will have a significant deshielding effect on the H-6 proton and a notable influence on the H-4 proton due to proximity.

  • 7-Bromo-2-(methylsulfanyl)quinazoline: Bromine at the 7-position will primarily deshield the H-6 and H-8 protons.

  • 8-Bromo-2-(methylsulfanyl)quinazoline: The bromine at the 8-position is expected to have a pronounced effect on the peri-proton H-7 and may also influence the chemical shift of the H-4 proton.

Table 1: Representative ¹H NMR Data for Bromo-substituted Quinolines and Quinazolines

CompoundSolventH-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Other signals (ppm)
6-Bromoquinoline CDCl₃8.83 (dd)-7.55 (dd)8.03 (d)7.33 (dd, H-3), 8.00 (d, H-2), 7.54 (d, H-5)
8-Bromo-2-methylquinoline CDCl₃8.02 (m)7.33 (m)7.73 (dd)-2.82 (s, 3H, CH₃), 7.33 (m, H-3)
¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information to ¹H NMR, with chemical shifts being sensitive to the electronic environment of each carbon atom. The carbon directly attached to the bromine atom will experience a significant downfield shift.

A known ¹³C NMR spectrum for a closely related tautomer, 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one , provides valuable reference data[1]. The chemical shifts in this spectrum can be used to approximate the expected shifts in this compound, particularly for the carbons of the brominated benzene ring.

Table 2: ¹³C NMR Chemical Shifts (δ) for 6-bromo-2-methylsulfanyl-1H-quinazolin-4-one [1]

CarbonChemical Shift (ppm)
C2158.0
C4163.5
C4a121.5
C5127.9
C6118.9
C7137.8
C8129.8
C8a146.6
SCH₃14.2

The numbering of the quinazoline ring is standard. This data provides a baseline for the expected chemical shifts in the 6-bromo isomer.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

For all isomers of Bromo-2-(methylsulfanyl)quinazoline, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

Fragmentation Pathways:

The fragmentation of the molecular ion will likely involve the loss of the methylsulfanyl group or cleavage of the quinazoline ring. Common fragmentation pathways for quinazoline derivatives include the loss of small molecules like HCN and CH₃CN. The position of the bromine atom is unlikely to drastically alter the primary fragmentation pathways but may influence the relative abundance of certain fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule. For the bromo-2-(methylsulfanyl)quinazoline isomers, the IR spectra will be dominated by vibrations of the quinazoline ring and the methylsulfanyl group.

Expected Characteristic Absorptions:

  • C=N stretching: Around 1620-1580 cm⁻¹

  • C=C aromatic stretching: Around 1600-1450 cm⁻¹

  • C-H aromatic stretching: Above 3000 cm⁻¹

  • C-H aliphatic stretching (of -SCH₃): Around 2950-2850 cm⁻¹

  • C-S stretching: Around 700-600 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹

While the overall IR spectra of the isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable and could potentially be used for differentiation with a high-resolution instrument and reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinazoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents. The introduction of a bromine atom and a methylsulfanyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline. Positional isomers may show slight variations in their λmax values and molar absorptivities.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinazoline derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse program.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans compared to ¹H NMR to obtain adequate signal intensity.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Record the abundance of each ion to generate the mass spectrum.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Visualizing the Distinctions: Workflows and Relationships

To better illustrate the process of isomeric differentiation and the relationships between the compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Bromo-2-(methylsulfanyl)quinazoline Isomers nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Purified Isomers ms Mass Spectrometry synthesis->ms Purified Isomers ir_uv IR & UV-Vis Spectroscopy synthesis->ir_uv Purified Isomers interpretation Comparative Analysis of Spectroscopic Data nmr->interpretation Spectral Data ms->interpretation Spectral Data ir_uv->interpretation Spectral Data isomer_relationship parent Bromo-2-(methylsulfanyl)quinazoline isomer5 5-Bromo Isomer parent->isomer5 Positional Isomers isomer6 6-Bromo Isomer parent->isomer6 Positional Isomers isomer7 7-Bromo Isomer parent->isomer7 Positional Isomers isomer8 8-Bromo Isomer parent->isomer8 Positional Isomers

References

A Senior Application Scientist's Guide to Benchmarking Quinazoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinazoline Scaffold

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] From potent anticancer agents like EGFR inhibitors to anti-inflammatory and antimicrobial drugs, the versatility of the quinazoline scaffold continues to drive significant research efforts.[3][4] Consequently, the development of novel, efficient, and sustainable synthetic routes to access this core is of paramount importance to the drug discovery and development pipeline.[5][6]

This guide provides an in-depth comparison of established and modern methods for quinazoline synthesis. Moving beyond a simple recitation of procedures, we will dissect the underlying mechanics, evaluate performance based on critical metrics, and offer field-proven insights to guide your selection of the most appropriate synthetic strategy for your research objectives.

The Benchmarking Workflow: A Systematic Approach to Method Evaluation

Before comparing specific protocols, it is crucial to establish a logical framework for evaluation. A robust benchmarking process ensures an unbiased and comprehensive assessment, enabling researchers to make data-driven decisions. The workflow involves defining key performance indicators, executing standardized protocols, and analyzing the comparative data to determine the optimal method.

cluster_0 Phase 1: Definition cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Define_KPIs Define Key Performance Indicators (KPIs) (Yield, Purity, Time, Green Metrics, etc.) Select_Methods Select Methods for Comparison (Classic vs. Novel) Define_KPIs->Select_Methods Standard_Protocol Execute Standardized Protocols Select_Methods->Standard_Protocol Characterize Characterize & Purify Products Standard_Protocol->Characterize Collect_Data Collect & Tabulate KPI Data Characterize->Collect_Data Compare_Data Comparative Data Analysis Collect_Data->Compare_Data Select_Optimal Select Optimal Method Compare_Data->Select_Optimal

Caption: A generalized workflow for benchmarking chemical synthesis methods.

Key Performance Indicators (KPIs) for Synthetic Method Comparison

An objective comparison hinges on a defined set of metrics. For quinazoline synthesis, the following KPIs are critical:

  • Yield & Purity: The quintessential measures of reaction efficiency and success.

  • Reaction Conditions: Temperature, pressure, and time required, which impact energy consumption and throughput.

  • Catalyst System: The nature, loading, cost, and reusability of the catalyst.

  • Substrate Scope: The range of starting materials the reaction tolerates, indicating its versatility. A broad and diverse scope is highly desirable.[7][8][9]

  • Green Chemistry Metrics: These quantify the environmental impact of a reaction.[10] Key metrics include:

    • Atom Economy: Measures how efficiently reactant atoms are incorporated into the final product.[11]

    • E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the product. A lower E-factor is better.[12]

    • Process Mass Intensity (PMI): The ratio of the total mass of materials (including water, solvents, and reagents) to the mass of the final product.[13]

The Classics: Established Routes to Quinazolines

For decades, certain named reactions have been the workhorses for quinazoline synthesis. We will examine one of the most foundational methods.

Benchmark Method 1: The Niementowski Quinazolinone Synthesis

First reported in 1895, the Niementowski synthesis is a thermal condensation of an anthranilic acid with an amide to produce a quinazolin-4(3H)-one, a common precursor to many quinazoline derivatives.[14][15] Its simplicity and use of readily available starting materials have cemented its place in the synthetic chemist's toolbox.[1]

Causality & Mechanism: The reaction is typically driven by heat (130-150°C) and proceeds through an initial acylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.[1][16] The high temperature is necessary to overcome the activation energy for both the initial amide formation and the subsequent cyclization-elimination step.

Reactants Anthranilic Acid + Amide Intermediate N-Acylanthranilic Acid Intermediate Reactants->Intermediate Acylation (Heat) Product Quinazolin-4(3H)-one + H2O Intermediate->Product Cyclization/ Dehydration

Caption: Simplified mechanism of the Niementowski Synthesis.

Representative Protocol (Conventional Heating):

  • A mixture of anthranilic acid (1.0 eq) and formamide (5.0 eq) is heated at 150°C.[14]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solidified product is triturated with a suitable solvent (e.g., ethyl acetate), filtered, and dried to afford the quinazolin-4(3H)-one.

Performance Insights:

  • Yields: Moderate to good, but can be variable depending on the substrates.

  • Conditions: High temperatures and often long reaction times are significant drawbacks.

  • Green Metrics: The use of a large excess of an amide and high energy input results in a poor Atom Economy and high E-Factor.

  • Scope: Generally tolerant of various substituents on the anthranilic acid, though strongly electron-withdrawing groups can hinder the reaction.

The Modern Era: Transition-Metal Catalysis

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, which often provides milder, more efficient, and more versatile routes to complex molecules.[17] Copper and palladium-catalyzed reactions are particularly prominent in quinazoline synthesis.[18][19][20]

Novel Method 1: Copper-Catalyzed Cascade Synthesis

Recent advances have demonstrated the power of copper catalysis for constructing quinazolines. These methods often involve cascade or tandem reactions, where multiple bonds are formed in a single operation, increasing overall efficiency.[21]

Causality & Mechanism: A common strategy involves the copper-catalyzed coupling of a 2-halobenzaldehyde or related starting material with a nitrogen source, like an amidine.[22] The mechanism typically involves an initial Ullmann-type C-N coupling, followed by an intramolecular condensation and subsequent aromatization (often via aerobic oxidation) to furnish the quinazoline product. The copper catalyst facilitates the key C-N bond formation under much milder conditions than traditional methods.

Reactants 2-Halobenzaldehyde + Amidine Intermediate1 Ullmann Coupling Intermediate Reactants->Intermediate1 Cu(I) Catalyst, Base Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Quinazoline Intermediate2->Product Oxidation (e.g., Air)

Caption: Plausible mechanism for a Cu-catalyzed quinazoline synthesis.

Representative Protocol (Copper-Catalyzed Cascade):

  • To a reaction vessel are added 2-bromobenzaldehyde (1.0 eq), acetamidine hydrochloride (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and Cs2CO3 (2.0 eq).

  • The vessel is charged with nitrogen, and anhydrous DMF is added as the solvent.

  • The mixture is heated to 100°C and stirred until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Performance Insights:

  • Yields: Generally good to excellent.

  • Conditions: Milder temperatures (80-110°C) compared to the Niementowski synthesis.

  • Catalyst System: Uses an inexpensive and abundant copper catalyst, though ligand and base are required.

  • Scope: Often demonstrates a broad substrate scope, tolerating a wide range of functional groups on both coupling partners.

Novel Method 2: Palladium-Catalyzed Dehydrogenative Coupling

Palladium catalysis offers powerful tools for C-H activation and dehydrogenative coupling, enabling the synthesis of quinazolines from simple starting materials without pre-functionalization.[23] Acceptorless dehydrogenative coupling (ADC) reactions are particularly "green" as they generate only hydrogen gas as a byproduct.[21]

Causality & Mechanism: In a typical ADC pathway, a palladium catalyst facilitates the sequential dehydrogenation of two different substrates, for instance, a 2-aminobenzyl alcohol and another primary alcohol.[23] The in situ generated aldehydes then condense with the amino group, cyclize, and undergo a final dehydrogenation to form the aromatic quinazoline ring. The catalyst is regenerated in the process, and no external oxidant is required.

Representative Protocol (Palladium-Catalyzed ADC):

  • A mixture of 2-aminobenzyl alcohol (1.0 eq), benzyl alcohol (1.2 eq), a Pd(II)-pincer complex catalyst (1.5 mol%), and a suitable base (e.g., K2CO3) in a high-boiling solvent (e.g., toluene) is heated under an inert atmosphere.[2][23]

  • The reaction is stirred at reflux until completion.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the 2-phenylquinazoline.

Performance Insights:

  • Yields: Good to high yields are often reported.[23]

  • Conditions: Requires elevated temperatures, but avoids stoichiometric oxidants or leaving groups.

  • Catalyst System: Relies on a precious metal catalyst, which can be expensive. Catalyst design is critical for efficiency.

  • Green Metrics: Excellent Atom Economy due to the release of only H2 as a byproduct.

Comparative Analysis: At-a-Glance

The following table summarizes the key performance indicators for the discussed methods, providing a direct comparison to aid in method selection.

MetricNiementowski SynthesisCu-Catalyzed CascadePd-Catalyzed ADC
Typical Yield Moderate to GoodGood to ExcellentGood to High
Temperature Very High (130-180°C)Moderate (80-110°C)High (110-130°C)
Catalyst None (Thermal)Inexpensive Cu SaltPrecious Pd Complex
Key Reagents Anthranilic Acid, Amide2-Halo-aryl, Amidine2-Aminobenzyl alcohol, Alcohol
Atom Economy PoorModerateExcellent
E-Factor HighModerateLow
Key Advantage Simplicity, Low CostMild Conditions, Broad ScopeHigh Atom Economy
Key Disadvantage Harsh Conditions, Low Atom EconomyRequires Ligand/BaseExpensive Catalyst

Conclusion and Future Outlook

While classical methods like the Niementowski synthesis remain valuable for their simplicity, modern transition-metal-catalyzed approaches offer significant advantages in terms of efficiency, milder conditions, and sustainability.[17][24]

  • Copper-catalyzed methods strike an excellent balance between cost, efficiency, and versatility, making them highly attractive for general-purpose quinazoline synthesis.[19][25]

  • Palladium-catalyzed dehydrogenative couplings represent the cutting edge of green chemistry, offering superior atom economy, although the cost and sensitivity of the catalyst must be considered.[21][23]

The choice of synthesis method is not one-size-fits-all. It requires a careful analysis of the specific target molecule, desired scale, available resources, and sustainability goals. For rapid analogue synthesis in early-stage drug discovery, a versatile and high-yielding copper-catalyzed method might be preferable. For large-scale manufacturing where cost and environmental impact are paramount, further development of robust and recyclable catalytic systems, potentially inspired by ADC principles, will be crucial. As the field progresses, we anticipate a continued shift towards catalytic and more sustainable methodologies, further empowering researchers in their quest to develop the next generation of quinazoline-based therapeutics.[26][27]

References

A Comparative Evaluation of 6-Bromo-Quinazoline Derivatives Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for more effective and selective therapeutic agents is a perpetual endeavor. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs. The strategic introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance the biological potency of these compounds.[1] This guide provides an in-depth comparative analysis of the cytotoxic effects of novel 6-bromo-quinazoline derivatives against established standard-of-care anticancer drugs, supported by experimental data and mechanistic insights.

This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. We will delve into the experimental methodologies, present a quantitative comparison of cytotoxic activity, and explore the underlying signaling pathways that these molecules modulate.

The Rationale for 6-Bromo-Quinazoline Derivatives

The quinazoline core is a key pharmacophore in a number of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a transmembrane protein that, upon activation, triggers downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5][6]

The incorporation of a bromine atom at the 6-position of the quinazoline scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The electronic and steric effects of the bromine atom can enhance binding affinity to the target protein and improve the overall anticancer activity. This guide focuses on a series of 6-bromo-quinazoline derivatives and evaluates their performance against well-established anticancer drugs, providing a clear perspective on their therapeutic potential.

Synthesis of 6-Bromo-Quinazoline Derivatives

The synthesis of the evaluated 6-bromo-quinazoline derivatives follows a multi-step reaction pathway, commencing with the bromination of anthranilic acid. A representative synthetic scheme is outlined below. The causality behind these experimental choices lies in establishing a reliable and scalable route to the target compounds, allowing for the introduction of various substituents to explore structure-activity relationships.

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

A key intermediate in the synthesis of the target 6-bromo-quinazoline derivatives is 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. The synthesis is achieved through the following steps[7]:

  • Bromination of Anthranilic Acid: Anthranilic acid is reacted with N-bromosuccinimide (NBS) in acetonitrile to yield 5-bromoanthranilic acid.[7]

  • Formation of the Quinazolinone Core: A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed for 20 hours.[7]

  • Purification: Upon completion, the reaction mixture is filtered, and the resulting residue is recrystallized from ethanol to afford the purified 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[7]

Further derivatization at the 2-mercapto position can be achieved by reacting this intermediate with various alkyl or benzyl halides in the presence of a base such as K₂CO₃ in DMF.[7]

Comparative In Vitro Cytotoxicity Evaluation

The anticancer potential of the synthesized 6-bromo-quinazoline derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability. The performance of these derivatives was compared against the standard anticancer drugs Erlotinib, Cisplatin, and Doxorubicin.

Experimental Protocol: MTT Assay for Cell Viability

The following protocol provides a detailed, step-by-step methodology for the MTT assay used to determine the cytotoxic effects of the compounds on cancer cell lines[8]:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, SW480 colon cancer) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the 6-bromo-quinazoline derivatives and standard drugs for 72 hours.[7]

  • MTT Incubation: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

The experimental workflow for evaluating the cytotoxic activity of the synthesized compounds is depicted in the following diagram:

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 6-Bromo-Quinazoline Derivatives purification Purification & Characterization synthesis->purification treatment Compound Treatment purification->treatment cell_culture Cell Culture (MCF-7, SW480) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 comparison Comparison with Standard Drugs ic50->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of 6-bromo-quinazoline derivatives.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the IC₅₀ values of a series of 6-bromo-2-substituted-3-phenylquinazolin-4(3H)-one derivatives and standard drugs against human breast cancer (MCF-7) and colon cancer (SW480) cell lines.[7]

Compound IDR Group (Substitution at 2-position)IC₅₀ (µM) vs. MCF-7[7]IC₅₀ (µM) vs. SW480[7]
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63
Erlotinib -19.9 ± 0.14Not Reported
Cisplatin -21.5 ± 0.6512.3 ± 0.43
Doxorubicin -1.2 ± 0.092.5 ± 0.11

The data reveals that compound 8a , with an n-butyl substitution at the 2-position, exhibited the most potent cytotoxic activity among the synthesized derivatives against both MCF-7 and SW480 cell lines.[7] Notably, compound 8a demonstrated greater potency against the MCF-7 cell line (IC₅₀ = 15.85 µM) compared to the standard EGFR inhibitor, Erlotinib (IC₅₀ = 19.9 µM).[7] However, the standard chemotherapeutic agents, Cisplatin and Doxorubicin, showed higher potency in these cell lines.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[6]

The simplified EGFR signaling pathway and the proposed inhibitory action of 6-bromo-quinazoline derivatives are illustrated below:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Autophosphorylation EGFR->P_EGFR Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 6-Bromo-Quinazoline Derivative Inhibitor->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.

Conclusion and Future Directions

The evaluation of 6-bromo-quinazoline derivatives has demonstrated their potential as a promising class of anticancer agents. The presented data highlights that specific structural modifications, such as the introduction of an n-butyl group at the 2-position of the quinazolinone core, can lead to compounds with cytotoxic activity comparable or superior to the standard EGFR inhibitor, Erlotinib, in certain cancer cell lines.[7]

While the standard chemotherapeutic agents, Cisplatin and Doxorubicin, exhibit greater potency, the targeted nature of quinazoline derivatives as kinase inhibitors may offer a more favorable therapeutic window with reduced off-target toxicities. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as evaluating their efficacy in in vivo models. The continued exploration of the 6-bromo-quinazoline scaffold holds significant promise for the development of next-generation targeted cancer therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-2-(methylsulfanyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling specialized heterocyclic compounds like 6-Bromo-2-(methylsulfanyl)quinazoline requires a nuanced understanding of their properties to ensure safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to foster a culture of safety that extends beyond mere compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any handling or disposal, a thorough risk assessment is paramount. This compound (CAS No. 1086385-16-1) is a halogenated, sulfur-containing heterocyclic compound.[1] While specific toxicity data is limited, the molecular structure necessitates a cautious approach. As a brominated organic compound, it falls under the category of halogenated organic waste, which has specific disposal requirements due to its potential for environmental persistence and the generation of hazardous byproducts upon improper incineration.[2]

General hazards associated with similar brominated aromatic compounds include skin, eye, and respiratory irritation.[3][4] Therefore, it is prudent to treat this compound with a similar level of caution. The primary routes of exposure in a laboratory setting are dermal contact, inhalation of dust particles, and accidental ingestion.

Key Principles for Safe Handling:

  • Minimize Exposure: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of dust.[5][6]

  • Assume Toxicity: In the absence of comprehensive toxicological data, treat all novel or specialized chemical compounds as potentially toxic.[7]

  • Prevent Contamination: Ensure that work surfaces are decontaminated after use and that all contaminated materials are treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent personal exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE when handling hazardous chemicals.[8] Based on the potential hazards, the following PPE is required.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8]Protects eyes from splashes or aerosolized dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents dermal contact. Always inspect gloves for tears or degradation before use.[7]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection Not typically required if handled within a fume hood. If a hood is unavailable, a NIOSH-approved respirator may be necessary.[3]Prevents inhalation of fine dust particles.[6]

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

The Critical Importance of Waste Segregation

The single most important principle in the disposal of this compound is proper segregation. This compound is a halogenated organic waste .

Why Segregation Matters:

  • Disposal Costs: Halogenated waste streams are significantly more expensive to dispose of than non-halogenated streams due to the specialized high-temperature incineration required to prevent the formation of toxic dioxins and furans.[10]

  • Environmental Protection: Improper mixing can lead to dangerous chemical reactions within the waste container and complicates the treatment process, increasing the risk of environmental release.[2]

  • Regulatory Compliance: Environmental regulations strictly mandate the separation of different classes of chemical waste.[11]

Segregation Protocol:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solids."[12]

  • NEVER mix this compound waste with:

    • Non-halogenated organic waste (e.g., acetone, hexane).[11]

    • Acids or bases.[10]

    • Heavy metals.[10]

    • Aqueous waste.

    • Oxidizers.[12]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, contaminated labware, and spill cleanup materials.

A. Disposal of Unused or Waste this compound Solid:

  • Work Area Preparation: Perform all operations within a chemical fume hood.[5]

  • Transfer: Using a clean spatula, carefully transfer the solid waste into a pre-labeled, compatible hazardous waste container. The container must be made of a material that will not react with the chemical and must have a secure, tightly-fitting lid.[11][12]

  • Avoid Dust Generation: Sweep up any remaining particles carefully. Do not use a method that creates dust.[1] A scoop and brush or a gentle wet wipe (with a compatible solvent like ethanol, which must then also be disposed of as halogenated waste) can be used.

  • Container Sealing: Securely close the waste container. Do not overfill, leaving at least 10-15% headspace for expansion.[11]

B. Disposal of Contaminated Materials (e.g., Weigh Boats, Gloves, Wipes):

  • Collection: Place all items that have come into direct contact with this compound into the same designated "Halogenated Organic Solids" waste container.

  • Glassware: If glassware (e.g., beakers, flasks) is contaminated, it should be decontaminated before being washed for reuse. Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinse solvent (rinsate) must be collected and disposed of as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container.

C. Accidental Spill Cleanup:

  • Evacuate and Alert: If a significant spill occurs outside of a fume hood, alert personnel in the immediate area and evacuate if necessary.[1]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover and contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop the absorbent material and spilled solid into the designated "Halogenated Organic Solids" waste container.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the wipe in the same waste container.

Waste Container Labeling and Storage

Proper labeling is a regulatory necessity and ensures the safety of everyone who handles the waste.

Labeling Requirements: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[10] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste this compound."[12]

  • The approximate quantity of waste.

  • The relevant hazard classifications (e.g., Toxic, Irritant).[10]

  • The date the waste was first added to the container.[11]

On-site Storage:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Ensure the container is stored in secondary containment to prevent leaks or spills.[10]

  • Keep the storage area cool, dry, and well-ventilated.[3]

  • Arrange for pickup by your institution's EHS department in a timely manner to avoid excessive accumulation.[12]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_final Final Steps start Identify Waste: This compound hazards Consult SDS & Assess Hazards (Halogenated, Irritant) start->hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe waste_type What is the waste form? ppe->waste_type solid_waste Pure Solid or Contaminated Dry Material waste_type->solid_waste Solid liquid_waste Contaminated Solvent (e.g., Rinsate) waste_type->liquid_waste Liquid solid_container Place in 'Halogenated Organic SOLID Waste' Container solid_waste->solid_container liquid_container Place in 'Halogenated Organic LIQUID Waste' Container liquid_waste->liquid_container labeling Ensure Container is Properly Labeled solid_container->labeling liquid_container->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(methylsulfanyl)quinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(methylsulfanyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.